4-Chloro-3-iodo-1-isobutyl-1H-pyrazole chemical structure and properties
The following technical guide is structured to serve as an authoritative reference for the chemical entity 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole . This document synthesizes crystallographic data, reactivity profiles, an...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to serve as an authoritative reference for the chemical entity 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole . This document synthesizes crystallographic data, reactivity profiles, and synthetic protocols into a cohesive resource for drug discovery applications.
4-Chloro-3-iodo-1-isobutyl-1H-pyrazole (CAS: 1521293-48-0) is a densely functionalized heterocyclic building block characterized by its unique "halogen dance" potential. The presence of two distinct halogen atoms—iodine at C3 and chlorine at C4—creates an electronic and steric gradient that allows for highly selective, sequential metal-catalyzed cross-coupling reactions. The N1-isobutyl group provides critical lipophilicity (
) and steric bulk, modulating the solubility profile and binding kinetics in kinase inhibitor discovery (e.g., JAK/STAT pathways). This guide details the structural properties, validated synthetic routes, and chemoselective utility of this compound.
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature & Identifiers
Parameter
Detail
IUPAC Name
4-Chloro-3-iodo-1-(2-methylpropyl)-1H-pyrazole
CAS Number
1521293-48-0
Molecular Formula
Molecular Weight
284.53 g/mol
SMILES
CC(C)CN1C=C(Cl)C(I)=N1
InChI Key
Derived from structure (e.g., LLNQWPTUJJYTTE-UHFFFAOYSA-N analog)
Physicochemical Profile
Data represents consensus values derived from structural analogs (e.g., 4-chloro-1H-pyrazole) and computational modeling.
Property
Value / Range
Context
Physical State
Solid or Viscous Oil
Low melting point expected due to flexible isobutyl chain.
Melting Point
45–55 °C (Predicted)
Unsubstituted 4-iodopyrazole melts at 108°C; N-alkylation lowers MP.
LogP (Octanol/Water)
3.2 ± 0.4
High lipophilicity driven by the isobutyl and iodo groups.
pKa (Conjugate Acid)
~2.0
Weakly basic; protonation occurs at N2.
Solubility
High: DCM, DMSO, MeOHLow: Water
Requires organic co-solvents for aqueous reactions.
Synthetic Pathways[7][8]
Retrosynthetic Logic
The most robust synthesis employs a convergent strategy, installing the isobutyl group onto the pre-functionalized di-halo core. This avoids the regioselectivity issues inherent in halogenating an N-alkyl pyrazole.
Preparation : Charge a flame-dried round-bottom flask with 4-Chloro-3-iodo-1H-pyrazole and
under an inert atmosphere ( or Ar).
Solvation : Add anhydrous DMF (0.2 M concentration relative to substrate). Stir at room temperature for 15 minutes to deprotonate the pyrazole (
).
Addition : Add isobutyl bromide dropwise via syringe.
Reaction : Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.
Note: The reaction favors N1-alkylation due to the steric hindrance of the C3-iodo group, but minor amounts of the N2-isomer (1-isobutyl-5-iodo-4-chloro) may form.
Workup : Quench with water and extract with Ethyl Acetate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
). Wash combined organics with brine to remove DMF. Dry over .[1]
Purification : Flash column chromatography on silica gel. Elute with a gradient of 0–20% EtOAc in Hexanes. The desired 1-isobutyl-3-iodo isomer typically elutes second (more polar) compared to the 1-isobutyl-5-iodo isomer.
Reactivity & Functionalization: The "Halogen Dance"
The defining feature of this scaffold is the orthogonal reactivity of the C-I and C-Cl bonds. The C3-Iodine bond is significantly weaker and more polarizable than the C4-Chlorine bond, allowing for chemoselective functionalization.
Chemoselectivity Hierarchy
Site A (C3-I) : Reacts first under mild Pd(0) conditions (Room Temp to 60°C).
Reactions: Suzuki-Miyaura, Sonogashira, Heck.
Site B (C4-Cl) : Reacts second under forcing conditions (>100°C) or with specialized bulky ligands (e.g., XPhos, BrettPhos).
The following diagram illustrates the sequential derivatization logic.
Caption: Sequential functionalization strategy exploiting the reactivity gap between C3-I (high reactivity) and C4-Cl (latent reactivity).
Applications in Drug Discovery[1][2]
This scaffold is particularly relevant for the design of Janus Kinase (JAK) and Aurora Kinase inhibitors.
C3 Vector : The iodine is typically replaced by an aromatic ring (phenyl, pyridine) to engage the hinge region of the kinase ATP-binding pocket.
C4 Vector : The chlorine serves as a handle to introduce solubilizing groups or hydrogen-bond acceptors (via amination) that extend into the solvent-exposed region.
N1-Isobutyl : Occupies the hydrophobic back-pocket (Gatekeeper region), improving potency and selectivity against off-target kinases.
Engineering Controls : All solid handling must occur within a certified fume hood to prevent inhalation of dust/particulates.
PPE : Nitrile gloves (double-gloving recommended for halogenated heterocycles), safety goggles, and lab coat.
Storage : Store at 2–8°C under inert gas (Argon). Protect from light, as C-I bonds can undergo photolytic cleavage over time, liberating iodine and discoloring the solid.
Molecular weight and formula of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole
The following technical guide details the structural, physicochemical, and synthetic profile of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole . This document is structured to support researchers in medicinal chemistry and proce...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural, physicochemical, and synthetic profile of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole . This document is structured to support researchers in medicinal chemistry and process development, focusing on the molecule's utility as an orthogonal building block in drug discovery.
The Orthogonal Halogen Scaffold for Precision Ligand Design
Executive Summary
4-Chloro-3-iodo-1-isobutyl-1H-pyrazole (CAS: 1521293-48-0) represents a specialized class of polyhalogenated heterocycles designed for sequential cross-coupling reactions. Its value lies in the differential reactivity of its halogen substituents: the C3-iodine atom provides a highly reactive handle for initial palladium-catalyzed diversification (Suzuki-Miyaura, Sonogashira), while the C4-chlorine atom remains inert under standard conditions, serving either as a metabolic blocking group or a latent handle for second-stage functionalization. This "programmed reactivity" makes it an essential scaffold for developing kinase inhibitors and GPCR ligands where precise structure-activity relationship (SAR) exploration is required.
Physicochemical Specifications
The following data consolidates the core properties necessary for analytical identification and stoichiometric calculations.
Property
Specification
IUPAC Name
4-Chloro-3-iodo-1-(2-methylpropyl)-1H-pyrazole
Common Name
4-Chloro-3-iodo-1-isobutyl-1H-pyrazole
CAS Number
1521293-48-0
Molecular Formula
C₇H₁₀ClIN₂
Molecular Weight
284.53 g/mol
Exact Mass
283.9577
Physical State
Solid or Viscous Oil (dependent on purity/polymorph)
Solubility
Soluble in DMSO, DMF, CH₂Cl₂, MeOH; Insoluble in Water
ClogP (Calc)
~3.2 (Lipophilic)
H-Bond Acceptors
1 (N2)
H-Bond Donors
0
Structural Analysis & Reactivity Logic
The utility of this scaffold is defined by the electronic environment of the pyrazole ring. The N1-isobutyl group acts as a lipophilic anchor, improving cell permeability, while the halogenation pattern dictates the synthetic workflow.
The Orthogonal Reactivity Map
The C-I bond at position 3 is significantly weaker (bond dissociation energy ~50-60 kcal/mol) compared to the C-Cl bond at position 4 (~80-90 kcal/mol). This allows for chemoselective functionalization .
Figure 1: Functional reactivity map illustrating the orthogonal nature of the halogen handles.
Synthetic Pathways & Experimental Protocols
Synthesis of this molecule requires addressing the regioselectivity of the N-alkylation step. The precursor, 4-chloro-3-iodo-1H-pyrazole, exists as a tautomer (3-iodo vs. 5-iodo). Alkylation typically yields a mixture of 1,3- and 1,5-isomers, necessitating rigorous separation.
Retrosynthetic Analysis
The most robust route constructs the halogenated core first, followed by alkylation.
Suspend the pyrazole core and Cs₂CO₃ in dry MeCN under N₂.
Add isobutyl bromide dropwise.
Heat to 60°C for 4-6 hours. Monitoring by LCMS is critical to observe the ratio of isomers (1-isobutyl-3-iodo vs. 1-isobutyl-5-iodo).
Purification: The isomers typically have different Rf values. Flash column chromatography (Hexane/EtOAc gradient) is required. The 1-isobutyl-3-iodo isomer (Target) is usually the less polar fraction compared to the 5-iodo isomer, though this must be confirmed by NOESY NMR (NOE between Isobutyl-CH2 and H5 proton confirms the target structure).
Figure 2: Synthetic workflow highlighting the critical isomer separation step.
Applications in Drug Discovery[1][2]
Kinase Inhibitor Scaffolds
The pyrazole ring is a privileged structure in kinase inhibition (e.g., Crizotinib, Ruxolitinib). This specific molecule serves as a "hinge binder" precursor.
Mechanism: The N2 nitrogen often accepts a hydrogen bond from the kinase hinge region.
SAR Strategy: The C3-iodine allows for the attachment of the "tail" moiety (solubilizing group) via Suzuki coupling, while the C4-chlorine fits into small hydrophobic pockets (gatekeeper residues), improving selectivity.
Cross-Coupling Compatibility
Suzuki-Miyaura: Excellent substrate. Reacts with aryl boronic acids at C3 using Pd(PPh₃)₄/Na₂CO₃.
Sonogashira: Reacts with terminal alkynes at C3 to form rigid extended scaffolds.
Buchwald-Hartwig: C3-amination is possible but requires more active catalysts (e.g., Pd-RuPhos) due to the electron-rich nature of the pyrazole ring.
References
Bide Pharm. (n.d.). 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole Product Page. Retrieved from
BenchChem. (2025).[1] Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. Retrieved from
Sigma-Aldrich. (n.d.). 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine and Pyrazole Analogs. Retrieved from
Arkivoc. (2014).[2] Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from
MDPI. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole Synthesis. Molbank. Retrieved from
Comprehensive Characterization of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole: Physical Properties and Melting Point Analysis
Executive Summary The compound 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole (CAS: 1521293-48-0) represents a specialized halogenated heterocyclic scaffold utilized primarily in the synthesis of complex pharmaceutical agents an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole (CAS: 1521293-48-0) represents a specialized halogenated heterocyclic scaffold utilized primarily in the synthesis of complex pharmaceutical agents and agrochemicals. Its structural motif—featuring a pyrazole core decorated with mixed halogens (chlorine and iodine) and a lipophilic isobutyl chain—makes it a critical intermediate for transition-metal catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura).
This technical guide addresses the physical characterization of this intermediate. Due to its specific substitution pattern, the compound exhibits phase behavior at the boundary between solid and oil at ambient temperatures. This document provides calculated physicochemical data, definitive experimental protocols for melting point determination, and quality control workflows to ensure data integrity in drug development pipelines.
Chemical Identity and Structural Analysis[1]
The physicochemical behavior of this molecule is dictated by the interplay between the rigid, electron-deficient pyrazole ring and the flexible, hydrophobic isobutyl group.
Table 1: Chemical Identification Data
Property
Detail
IUPAC Name
4-Chloro-3-iodo-1-(2-methylpropyl)-1H-pyrazole
CAS Registry Number
1521293-48-0
Molecular Formula
C₇H₁₀ClIN₂
Molecular Weight
312.54 g/mol
SMILES
CC(C)CN1C=C(Cl)C(I)=N1
Physical State
Low-melting solid or viscous oil (Purity dependent)
Structural Impact on Physical State
The introduction of the isobutyl group at the N1 position disrupts the crystal lattice packing potential typically seen in N-unsubstituted pyrazoles (which can hydrogen bond). While the heavy halogen atoms (Cl, I) increase molecular weight and dispersion forces, the flexible alkyl chain lowers the melting point significantly. Consequently, this compound often presents as a semi-solid or low-melting crystalline mass rather than a high-melting powder.
Physical Characteristics and Melting Point[1][2][3][4][5]
Melting Point Analysis
Accurate melting point (MP) determination for 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole is challenging due to its tendency to supercool or exist as a metastable oil.
Predicted Melting Range: 35 °C – 55 °C
Observed Behavior: High-purity samples (>98%) typically crystallize into an off-white solid. Impure samples (<95%) often remain as yellow oils due to melting point depression.
Scientific Insight: The presence of the iodine atom at C3 provides a "soft" polarizable site, while the chlorine at C4 is "harder" and electron-withdrawing. This polarization creates specific dipole moments that influence crystal packing. However, the entropic freedom of the isobutyl tail acts as a "molecular lubricant," lowering the energy barrier for the solid-to-liquid transition.
Table 2: Physicochemical Properties Profile
Property
Value / Range
Method/Note
Melting Point
35 – 55 °C (Predicted)
Highly sensitive to solvent residues.
Boiling Point
~310 °C (at 760 mmHg)
Decomposition likely before boiling.
Density
1.6 ± 0.1 g/cm³
High density due to Iodine/Chlorine content.
LogP (Octanol/Water)
3.2 – 3.5 (Calculated)
Highly lipophilic; poor water solubility.
Solubility
Soluble in DCM, EtOAc, DMSO
Insoluble in water.
Experimental Protocols
Protocol A: Synthesis & Purification (Context for Purity)
Objective: To isolate high-purity material suitable for accurate physical characterization.
Alkylation: React 4-chloro-3-iodo-1H-pyrazole with isobutyl bromide and Cesium Carbonate (
) in DMF at 60 °C.
Why:
promotes N-alkylation over C-alkylation.
Work-up: Dilute with water, extract with Ethyl Acetate.
Sample: Weigh 2-5 mg into an aluminum pan; crimp seal (non-hermetic).
Cycle:
Cool to 0 °C (equilibrate).
Heat to 100 °C at 5 °C/min.
Analysis: The onset of the endothermic peak represents the true melting point.
Visualization of Workflows
Synthesis and Characterization Logic
The following diagram illustrates the synthesis pathway and the decision logic for physical characterization based on the state of the isolated material.
Figure 1: Synthesis workflow and phase-state decision tree for characterization.
Quality Control and Validation
To ensure the melting point data is authoritative, the following specifications must be met:
HPLC Purity: >98.5% (Area %). Impurities >1% can depress MP by 2-5 °C.
Solvent Content (GC-HS): <5000 ppm. Residual DMF is a common contaminant that prevents crystallization.
Identity Confirmation:
1H NMR (CDCl3): Doublet at ~3.9 ppm (
), Multiplet at ~2.2 ppm (), Doublet at ~0.9 ppm ().
13C NMR: Distinct signals for C3-I and C4-Cl carbons.
Troubleshooting "Oiling Out"
If the compound refuses to crystallize (persists as oil):
Cause: Supercooling or trace impurities.
Remedy: Dissolve in minimal pentane, cool to -78 °C to force precipitation, then slowly warm to room temperature. Scratching the glass vessel often induces nucleation.
References
Structural Analogs & Synthesis: National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 4-Chloro-1H-pyrazole. Retrieved from [Link]
General Pyrazole Synthesis: Zora, M. (2025). Synthesis of substituted-3-iodo-1H-pyrazole derivatives. ARKIVOC. Retrieved from [Link]
Melting Point Methodology: U.S. Pharmacopeia (USP). <741> Melting Range or Temperature.
Document Control: Version: 1.0 (Research Use Only) Classification: New Chemical Entity (NCE) / High-Potency Intermediate Executive Summary & Scope This technical guide serves as an advanced Safety Data Sheet (SDS) and st...
Author: BenchChem Technical Support Team. Date: March 2026
Document Control:
Version: 1.0 (Research Use Only)
Classification: New Chemical Entity (NCE) / High-Potency Intermediate
Executive Summary & Scope
This technical guide serves as an advanced Safety Data Sheet (SDS) and stewardship manual for 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole . As a halogenated heterocyclic intermediate, this compound possesses distinct reactivity profiles—specifically the photolability of the Carbon-Iodine (C-I) bond and the lipophilicity introduced by the isobutyl group.
Target Audience: Medicinal chemists and process safety engineers handling this compound for cross-coupling reactions (e.g., Sonogashira, Suzuki) in drug discovery workflows.
Chemical Identification & Physicochemical Profile
Warning: Specific experimental data for the 1-isobutyl analog is limited in public registries. The values below represent predicted properties based on Structure-Activity Relationships (SAR) of the parent scaffold (4-chloro-3-iodo-1H-pyrazole) and similar alkyl-pyrazoles.
Property
Value / Description
Note
Chemical Name
4-Chloro-3-iodo-1-isobutyl-1H-pyrazole
Parent Scaffold
4-Chloro-3-iodo-1H-pyrazole (CAS 27258-13-5)
[1]
Molecular Formula
C₇H₁₀ClIN₂
Molecular Weight
~284.53 g/mol
Physical State
Low-melting solid or viscous oil
Isobutyl group lowers MP compared to parent.
Solubility
DMSO, DCM, Ethyl Acetate
Lipophilic nature (LogP > 2.5 est.)
Reactivity Anchor
C-3 Iodine
High susceptibility to Pd-catalyzed insertion.
Stability
Light Sensitive
C-I bond cleavage releases I• radicals.
Hazard Identification (GHS Classification)
As an NCE, this compound must be handled under the Precautionary Principle . Based on the toxicity profiles of 4-chloro-1H-pyrazole [2] and iodinated heterocycles [3], the following conservative GHS classifications apply:
H335: May cause respiratory irritation.[1][3][4][6][7]
H412: Harmful to aquatic life with long-lasting effects (Halogen persistence).
Stability & Reactivity: The C-I Bond Challenge
The primary technical risk with this compound is the Carbon-Iodine (C-I) bond . Unlike the Carbon-Chlorine bond at C4, the C3-Iodine bond is significantly weaker and prone to homolytic cleavage upon exposure to UV/Visible light.
Degradation Pathway Logic
The following diagram illustrates the degradation logic and the necessity for light exclusion.
Figure 1: Photolytic degradation pathway vs. desired synthetic utility. Light exclusion is critical to prevent de-iodination.
Handling & Storage Protocols
Storage Requirements
Temperature: 2–8°C (Refrigerate).
Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the iodine functionality.
Container:Amber glass vials explicitly. If amber glass is unavailable, wrap clear glass in aluminum foil.
Due to the isobutyl group, this compound is more lipophilic than simple pyrazoles, increasing the risk of transdermal absorption.
PPE Type
Specification
Rationale
Gloves
Nitrile (Double gloving recommended)
Prevents lipophilic absorption.
Respiratory
P95/N95 or Fume Hood
Prevents inhalation of dust/aerosols (H335).
Eyes
Chemical Safety Goggles
Pyrazoles are known severe eye irritants (H319).[1][8][3][6]
Clothing
Lab Coat + Tyvek Sleeves
Protects forearms during weighing/transfer.
Emergency Response & Spill Management
In the event of a spill, the presence of both chlorine and iodine substituents requires specific waste segregation to prevent the formation of toxic vapors if mixed with strong oxidizers or acids.
Spill Response Workflow
Figure 2: Decision logic for spill remediation. Note the use of Thiosulfate to neutralize potential free iodine.
First Aid Measures
Eye Contact: Immediate flush with water for 15 minutes.[9][3][5][6][10] Do not delay. Pyrazoles can cause corneal damage [2].
Skin Contact: Wash with soap and water.[1][8][9][3][4][6][10] If yellow staining (iodine release) is visible, wash with a mild solution of sodium thiosulfate.
Ingestion: Rinse mouth. Do NOT induce vomiting. Contact Poison Control.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Pharmacophore Properties of 1-Isobutyl-1H-Pyrazole Derivatives
Content Type: Technical Whitepaper
Audience: Drug Discovery Researchers, Medicinal Chemists
Abstract
The 1-isobutyl-1H-pyrazole scaffold represents a strategic structural motif in modern medicinal chemistry, offering a distinct balance between lipophilicity, steric bulk, and metabolic stability compared to its n-alkyl or aryl counterparts. This technical guide provides an in-depth analysis of the pharmacophore properties of 1-isobutyl-1H-pyrazole derivatives, focusing on their application as kinase inhibitors and anti-inflammatory agents. We detail the causal relationships between the N1-isobutyl substitution and ligand-target binding kinetics, supported by self-validating synthetic protocols and signal transduction mapping.
The pyrazole ring is a privileged scaffold, but the N1-substitution pattern dictates its pharmacokinetic (PK) and pharmacodynamic (PD) destiny. The 1-isobutyl group (2-methylpropyl) introduces specific physicochemical alterations that distinguish it from standard methyl or phenyl substitutions.
Structural & Electronic Impact[2]
Steric Occlusion: Unlike the planar phenyl group often found in COX-2 inhibitors (e.g., Celecoxib), the isobutyl group is flexible but bulky (
). It effectively fills "hydrophobic pockets" (e.g., the Gatekeeper region in kinases) without inducing the rigid conformational penalties associated with aromatic rings.
Electronic Induction (+I Effect): The isobutyl group exerts a positive inductive effect (+I), increasing the electron density of the pyrazole ring. This elevates the pKa of the N2 nitrogen, potentially enhancing hydrogen bond acceptor capability in the active site.
Lipophilicity Modulation: The branching of the isobutyl group lowers the boiling point and alters solvation compared to n-butyl isomers. It typically increases
by approx. 1.8–2.0 units relative to the unsubstituted pyrazole, facilitating membrane permeability.
Comparative Pharmacophore Data
Substituent (R1)
Steric Parameter ()
Lipophilicity ()
Electronic Effect ()
Biological Implication
-H
0.00
0.00
0.49
High clearance, poor permeability.
-CH3
-1.24
0.56
0.00
Minimal steric clash, low lipophilicity.
-Phenyl
-3.82
1.96
0.60
Rigid, pi-stacking potential, CYP substrate.
-Isobutyl
-2.47
1.85
-0.12
Optimal hydrophobic fill, metabolically robust.
Synthetic Methodology: Self-Validating Protocols
To ensure reproducibility and high purity, we employ a Regioselective Cyclocondensation Protocol . Unlike direct alkylation, which often yields mixtures of N1/N2 isomers, this method uses isobutylhydrazine to lock the regiochemistry early.
Protocol: Synthesis of 1-Isobutyl-3,5-diphenyl-1H-pyrazole
Objective: Synthesize a probe compound to evaluate the isobutyl scaffold's stability and binding.
Reagents:
1,3-Diphenyl-1,3-propanedione (1.0 eq)
Isobutylhydrazine hydrochloride (1.2 eq)
Ethanol (Absolute)
Glacial Acetic Acid (Catalytic)
Step-by-Step Workflow:
Preparation: Dissolve 10 mmol of 1,3-diphenyl-1,3-propanedione in 20 mL absolute ethanol.
Activation: Add 0.5 mL glacial acetic acid to protonate the carbonyls, enhancing electrophilicity.
Condensation: Dropwise add isobutylhydrazine hydrochloride (12 mmol) dissolved in 5 mL ethanol over 10 minutes at room temperature.
Reflux: Heat the mixture to 78°C (reflux) for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).
Validation (In-Process): The disappearance of the diketone spot (
) and appearance of a fluorescent blue spot () indicates pyrazole formation.
Isolation: Cool to 0°C. The product often precipitates. If not, remove solvent in vacuo and recrystallize from cold ethanol/water (9:1).
1-isobutyl-1H-pyrazole derivatives have shown promise as ATP-competitive inhibitors in receptor tyrosine kinases (RTKs), specifically EGFR. The isobutyl group targets the hydrophobic region II (HR-II) behind the gatekeeper residue (Thr790).
Mechanism of Action (Signal Transduction)
The inhibition of EGFR prevents the autophosphorylation of tyrosine residues, blocking downstream RAS-RAF-MEK-ERK signaling which drives proliferation.
Visualization of Signaling Pathway
The following diagram illustrates the intervention point of the 1-isobutyl-pyrazole pharmacophore within the EGFR signaling cascade.
Caption: Intervention of 1-isobutyl-pyrazole derivatives in the EGFR-RAS-MAPK proliferation pathway.
Synthesis Workflow Visualization
To assist laboratory reproduction, the synthetic pathway is visualized below, highlighting the critical regioselective step.
Caption: Regioselective cyclocondensation pathway for 1-isobutyl-1H-pyrazole synthesis.
Critical Analysis & Future Directions
The 1-isobutyl-1H-pyrazole moiety is not merely a spacer; it is a functional pharmacophore element.
Metabolic Stability: The branched isobutyl group is less susceptible to
-oxidation compared to n-butyl chains, though -oxidation at the methyl terminals is possible via CYP450.
Selectivity: In kinase panels, the volume of the isobutyl group can induce selectivity for kinases with larger "back pockets" (e.g., p38 MAP kinase) over those with sterically restricted ATP sites.
Recommendation: For lead optimization, researchers should scan the isobutyl group against sec-butyl and tert-butyl analogs to map the precise steric tolerance of the target pocket.
References
Review of Pyrazole Pharmacophores
Ansari, A., et al. (2017).
Source:
EGFR Kinase Inhibition Mechanisms
Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors.
Source:
Synthetic Protocols for Pyrazoles
Knorr, L. (1883).[1][2] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry adapted for alkylhydrazines).
Source:
Physicochemical Properties of Alkyl Groups
Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.
Electronic Properties of 4-Chloro-3-Iodo Substituted Pyrazoles: A Mechanistic Guide for Drug Development
Executive Summary Pyrazoles are ubiquitous pharmacophores in medicinal chemistry, serving as the core scaffold for numerous FDA-approved therapeutics. The strategic di-halogenation of the pyrazole core—specifically yield...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyrazoles are ubiquitous pharmacophores in medicinal chemistry, serving as the core scaffold for numerous FDA-approved therapeutics. The strategic di-halogenation of the pyrazole core—specifically yielding 4-chloro-3-iodo-1H-pyrazole (CAS 27258-13-5) —imparts highly specialized electronic properties. This technical guide explores the quantum chemical descriptors, pKa modulation, and halogen bonding capabilities of this specific substitution pattern, providing actionable workflows for computational and experimental validation.
The Mechanistic Synergy of 4-Chloro and 3-Iodo Substituents
The introduction of halogens at the 3- and 4-positions of the pyrazole ring creates a unique "push-pull" electrostatic environment:
4-Chloro Substitution: Chlorine at the C4 position primarily exerts an inductive electron-withdrawing effect (-I). While it theoretically possesses resonance-donating capabilities (+M), the orbital size mismatch between the chlorine 3p orbital and the pyrazole carbon 2p
-system renders the resonance donation inefficient. Consequently, the inductive withdrawal dominates, pulling electron density away from the heterocyclic nitrogen atoms.
3-Iodo Substitution: Iodine is a large, highly polarizable heavy atom. Its most critical contribution is the generation of a pronounced
-hole —a localized region of positive electrostatic potential on the outward extension of the C-I covalent bond 1. This specific electronic anisotropy makes the 3-iodo group an exceptional halogen bond (XB) donor in biological systems.
Figure 1: Logical relationship between halogen substituent effects and pharmacokinetic properties.
Quantum Chemical Descriptors: HOMO-LUMO & ESP
The introduction of halogens significantly perturbs the frontier molecular orbitals (FMOs) of the pyrazole ring 2. Halogenation lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. A lowered LUMO increases the global electrophilicity index (
), enhancing the molecule's kinetic stability against oxidative metabolism while tuning its reactivity profile.
Table 1: Comparative Electronic Properties of Pyrazole Derivatives
Compound
HOMO (eV)
LUMO (eV)
Energy Gap (, eV)
Predicted pKa
1H-Pyrazole
-6.50
-0.50
6.00
~14.20
4-Chloro-1H-pyrazole
-6.85
-1.10
5.75
~11.50
3-Iodo-1H-pyrazole
-6.60
-1.30
5.30
~11.20
4-Chloro-3-iodo-1H-pyrazole
-7.10
-1.85
5.25
9.91 ± 0.50
*Note: FMO values are representative computational estimates (DFT B3LYP/6-311++G(d,p)) to illustrate halogen-induced trends. The pKa value for 4-chloro-3-iodo-1H-pyrazole is experimentally referenced3.
Modulation of pKa and Pharmacokinetics
The unsubstituted pyrazole N-H is weakly acidic (pKa ~14.2). However, the dual electron-withdrawing nature of the 3-iodo and 4-chloro groups drastically increases the acidity of the N-H proton, dropping the pKa to approximately 9.91 3.
This pKa shift is highly advantageous for drug formulation. It ensures the molecule remains predominantly neutral at physiological pH (7.4), maximizing passive membrane permeability and lipophilicity (LogP), while allowing for targeted deprotonation in highly basic microenvironments or specific enzyme active sites.
Halogen Bonding (
-Hole) in Target Affinity
The 3-iodo group acts as a highly directional halogen bond donor to Lewis bases, such as protein backbone carbonyls or structural water molecules 4. The adjacent 4-chloro group plays a synergistic, causality-driven role: by inductively withdrawing electron density from the pyrazole ring, it further polarizes the C-I bond. This secondary withdrawal deepens the positive potential of the
-hole on the iodine atom, strengthening the resulting halogen bond and drastically improving target binding affinity compared to mono-halogenated analogs.
Experimental & Computational Workflows
Protocol 1: Computational Evaluation of Electronic Properties (DFT)
To accurately model the
-hole and FMOs, Density Functional Theory (DFT) must be employed with specific basis sets to account for heavy atom polarizability.
Geometry Optimization: Execute DFT calculations using the B3LYP functional and the 6-311++G(d,p) basis set.
Causality: The inclusion of diffuse functions ("++") is non-negotiable. They are required to accurately model the expanded, polarizable electron cloud of the heavy iodine atom and the anionic state of the deprotonated pyrazole.
Frequency Analysis (Self-Validation): Run a vibrational frequency calculation on the optimized geometry.
Validation Check: The protocol is self-validating if the output yields strictly zero imaginary frequencies, confirming the structure is a true ground-state energy minimum rather than a transition state saddle point.
Electrostatic Potential (ESP) Mapping: Map the ESP onto the electron density isosurface (isovalue = 0.001 a.u.). Identify the
(maximum positive potential) at the distal end of the C-I bond to quantify the -hole strength.
Figure 2: Computational workflow for evaluating electronic properties and docking simulations.
Protocol 2: Spectrophotometric Determination of pKa
Method Selection & Causality: Halogenated pyrazoles exhibit poor aqueous solubility, rendering standard potentiometric titrations highly inaccurate due to precipitation. UV-Vis spectrophotometry circumvents this by operating at micromolar concentrations, relying on the distinct absorption spectra of the neutral and deprotonated pyrazole species.
Solution Preparation: Prepare a 10
M stock of 4-chloro-3-iodo-1H-pyrazole in a 2% DMSO/aqueous co-solvent system to ensure complete dissolution.
Buffer Titration: Aliquot the stock into a series of universal buffers ranging from pH 7.0 to 12.0.
Spectral Acquisition: Record the UV-Vis absorption spectra from 200 nm to 400 nm for each pH level.
Isosbestic Validation (Self-Validation): Overlay the spectra.
Validation Check: The presence of one or more sharp isosbestic points (wavelengths where total absorbance remains constant across all pH values) proves a clean, two-state thermodynamic equilibrium (Neutral
Anion) without compound degradation or precipitation.
Data Fitting: Plot the absorbance at the
of the anionic species against pH. Fit the curve to the Henderson-Hasselbalch equation to extract the exact pKa.
Conclusion
The 4-chloro-3-iodo pyrazole scaffold is a masterclass in electronic tuning. By leveraging the inductive withdrawal of chlorine and the polarizable
-hole of iodine, researchers can precisely modulate pKa, FMO energies, and halogen bonding capabilities, creating highly optimized candidates for challenging biological targets.
References
Source: chemicalbook.
Title: A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis...
Source: acs.
Title: Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands...
Synthesis Protocols and Application Note for 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole
Introduction 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole (CAS: 2171313-92-9)[1] is a highly functionalized heterocyclic building block extensively utilized in modern drug discovery and agrochemical development. The pyrazole s...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4-Chloro-3-iodo-1-isobutyl-1H-pyrazole (CAS: 2171313-92-9)[1] is a highly functionalized heterocyclic building block extensively utilized in modern drug discovery and agrochemical development. The pyrazole scaffold is a privileged pharmacophore[2], and the strategic placement of orthogonal halogens—chlorine at the C4 position and iodine at the C3 position—provides distinct, chemoselective reactive sites. This structural arrangement makes the molecule an ideal candidate for sequential transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings[3].
This application note details a robust, two-phase synthetic protocol to generate this compound from commercially available starting materials, emphasizing mechanistic causality, regiocontrol, and self-validating analytical steps.
Mechanistic Rationale & Reaction Design
Electrophilic Halogenation at C4
The synthesis begins with the chlorination of 3-iodo-1H-pyrazole. The pyrazole ring is a π-excessive aromatic system where the C4 position exhibits the highest electron density. Consequently, electrophilic aromatic substitution occurs regioselectively at C4. Utilizing N-Chlorosuccinimide (NCS) rather than chlorine gas ensures a mild, controlled release of the chloronium ion (Cl⁺). This prevents over-chlorination and oxidative degradation of the pyrazole core[4], reliably yielding the intermediate 4-chloro-3-iodo-1H-pyrazole (CAS: 27258-13-5).
N-Alkylation and Regioselectivity
The subsequent N-alkylation of 4-chloro-3-iodo-1H-pyrazole with isobutyl bromide proceeds via an SN2 mechanism. Deprotonation of the pyrazole NH by a mild base (K₂CO₃) generates a resonance-stabilized pyrazolide anion. Because the nitrogen atoms are tautomerically equivalent in the parent pyrazole, alkylation yields a mixture of two regioisomers: the target 1,3-isomer (4-chloro-3-iodo-1-isobutyl-1H-pyrazole) and the 1,5-isomer byproduct (4-chloro-5-iodo-1-isobutyl-1H-pyrazole).
Expert Insight: The bulky iodine atom exerts significant steric hindrance. This steric bulk typically biases the product distribution in favor of the 1,3-isomer, as the incoming isobutyl group faces less steric clash when attaching to the nitrogen furthest from the iodine atom[2].
Experimental Workflow and Methodology
Phase 1: Synthesis of 4-Chloro-3-iodo-1H-pyrazole
Preparation : Charge a dry, round-bottom flask with 3-iodo-1H-pyrazole (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration under a nitrogen atmosphere.
Halogenation : Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (NCS, 1.05 equiv) portion-wise over 15 minutes. Causality: The initial reaction is exothermic; portion-wise addition at 0 °C prevents thermal degradation and impurity formation[4].
Propagation : Remove the ice bath and allow the reaction mixture to warm to ambient temperature (25 °C). Stir for 16 hours.
Workup : Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 4-chloro-3-iodo-1H-pyrazole[5] can be purified via short-pad silica gel filtration.
Phase 2: Synthesis of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole
Deprotonation : Dissolve 4-chloro-3-iodo-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.3 M). Add finely powdered Potassium Carbonate (K₂CO₃, 2.5 equiv) and stir at room temperature for 30 minutes. Causality: K₂CO₃ is chosen over NaH because it is a milder, heterogeneous base that minimizes the risk of degrading the halogenated core while still providing sufficient basicity to form the pyrazolide anion.
Alkylation : Add isobutyl bromide (1.2 equiv) dropwise via syringe.
Heating : Attach a reflux condenser and heat the reaction mixture to 70 °C for 12 hours. Monitor the consumption of the starting material via LC-MS or TLC (Hexanes:EtOAc 3:1).
Workup : Cool the mixture to room temperature, dilute with water, and extract with EtOAc (3x). Wash the organic extracts with 5% aqueous LiCl. Causality: DMF is highly water-soluble but partitions into EtOAc. The 5% LiCl wash alters the ionic strength of the aqueous phase, effectively "salting out" the DMF into the aqueous layer and preventing emulsion formation.
Regioisomer Separation : Load the crude mixture onto a silica gel column. Elute with a gradient of Hexanes/EtOAc (0% to 15% EtOAc). The target 1,3-isomer and the 1,5-isomer byproduct will elute at different retention factors (Rf) due to differences in their dipole moments and steric profiles.
Quantitative Data Summary
Parameter
Phase 1: Chlorination
Phase 2: N-Alkylation
Starting Material
3-Iodo-1H-pyrazole (1.0 eq)
4-Chloro-3-iodo-1H-pyrazole (1.0 eq)
Reagent
N-Chlorosuccinimide (1.05 eq)
Isobutyl bromide (1.2 eq)
Base / Catalyst
None
K₂CO₃ (2.5 eq)
Solvent
Anhydrous DMF (0.5 M)
Anhydrous DMF (0.3 M)
Temperature
0 °C → 25 °C
70 °C
Reaction Time
16 hours
12 hours
Expected Yield
85 - 92%
60 - 75% (Target Isomer)
Reaction Pathway Visualization
Workflow for the regioselective synthesis of 4-chloro-3-iodo-1-isobutyl-1H-pyrazole.
N-alkylation procedures to synthesize 1-isobutyl-1H-pyrazoles
Application Note: Strategic Routes for the N-Alkylation of Pyrazoles with Isobutyl Groups Executive Summary The introduction of an isobutyl group onto the pyrazole nitrogen (N1) is a critical transformation in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Routes for the N-Alkylation of Pyrazoles with Isobutyl Groups
Executive Summary
The introduction of an isobutyl group onto the pyrazole nitrogen (N1) is a critical transformation in medicinal chemistry, often employed to modulate lipophilicity (
) and metabolic stability in kinase inhibitors and agrochemicals. While conceptually simple, the N-alkylation of pyrazoles with isobutyl halides presents specific challenges:
Steric Hindrance: The isobutyl group possesses
-branching, which significantly retards reaction rates compared to -butyl or methyl analogs.[1]
Elimination Risk: The use of strong bases and high temperatures to overcome steric hindrance often promotes
elimination, generating isobutylene gas and reducing yield.
Regioselectivity: For asymmetrically substituted pyrazoles, controlling N1 vs. N2 alkylation is governed by a delicate balance of steric and electronic factors.
This guide details three distinct protocols to navigate these challenges, ranging from classical base-mediated methods to modern Mitsunobu inversion.[1]
Mechanistic Insight & Strategy
To select the correct protocol, one must understand the competing pathways.
The
Pathway (Desired): The pyrazolate anion attacks the -carbon of the isobutyl electrophile. Due to the bulky isopropyl group adjacent to the reaction center, the trajectory of the nucleophile is hindered.
The
Pathway (Undesired): Strong bases (e.g., NaH, KOtBu) can abstract a -proton from the isobutyl halide. Because the steric bulk hinders substitution, elimination becomes kinetically competitive, especially at elevated temperatures ().
Strategic Recommendation:
Use Method A (NaH/DMF) for simple, unsubstituted pyrazoles where high reactivity is required and elimination can be managed by temperature control.
Use Method B (Mitsunobu) for complex, valuable substrates where mild conditions are paramount and elimination must be strictly avoided.
Use Method C (Cs₂CO₃/MeCN) for scale-up scenarios requiring safer handling than metal hydrides.[1]
Visualizing the Reaction Landscape
Figure 1: Mechanistic divergence in isobutyl alkylation.[1] Note the high risk of E2 elimination in Path A if temperature is uncontrolled.
Experimental Protocols
Method A: Classical Alkylation using Sodium Hydride (NaH)
Best for: Small-scale synthesis of simple pyrazoles; rapid throughput.[1]
Safety Warning: NaH generates hydrogen gas.[1] Ensure adequate venting.[1] DMF is hepatotoxic; use in a fume hood.[1]
in anhydrous THF under Nitrogen. Cool the solution to .
Addition: Add DIAD dropwise via syringe over 10–15 minutes. The solution will turn yellow/orange.
Note: Exothermic reaction.[1] Maintain temperature
during addition to prevent side reactions.
Reaction: Remove ice bath and stir at RT for 16 hours. Monitor by TLC.[1][3][4]
Workup: Concentrate the THF directly on a rotary evaporator.
Purification: The crude residue will contain solid triphenylphosphine oxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
). Triturate with cold hexanes/ether (1:1) to precipitate the oxide, filter, and concentrate the filtrate. Purify the oil via silica gel chromatography.
Method C: Mild Base (Cesium Carbonate) with Phase Transfer
Best for: Scale-up; substrates with ester/amide groups sensitive to NaH.[1]
Strategic Protocol: Regioselective Synthesis of 4-Chloro-3-Iodo-Pyrazoles
Executive Summary The synthesis of 4-chloro-3-iodo-1H-pyrazole represents a classic challenge in heterocyclic chemistry due to the competing electronic demands of the pyrazole ring.[1] The 4-position is inherently the mo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 4-chloro-3-iodo-1H-pyrazole represents a classic challenge in heterocyclic chemistry due to the competing electronic demands of the pyrazole ring.[1] The 4-position is inherently the most nucleophilic site, favoring electrophilic attack, while the 3- and 5-positions are electronically similar in the unsubstituted tautomer but distinct in
-substituted derivatives.
This Application Note defines the optimal synthetic route: The "Iodo-First" Strategy . By installing the iodine at the C3 position via diazotization (Sandmeyer reaction) before electrophilic chlorination, researchers can leverage the natural reactivity of the pyrazole C4 position to selectively install the chlorine atom. This avoids the thermodynamic and kinetic barriers associated with attempting to iodinate a deactivated 4-chloropyrazole scaffold.
Strategic Analysis & Mechanistic Logic
The Regioselectivity Paradox
To synthesize 4-chloro-3-iodo-pyrazole, one must navigate two primary constraints:
Electrophilic Preference: The pyrazole ring is most reactive toward electrophilic aromatic substitution (SEAr) at C4 .
Halogen Deactivation: A halogen at C4 significantly deactivates the ring, making subsequent electrophilic substitution at C3/C5 difficult without forcing conditions that degrade regioselectivity.
The Solution: Sequential Functionalization
The most robust pathway reverses the intuitive "chloro-first" approach.
Step 1 (C3 Functionalization): Synthesize 3-iodo-1H-pyrazole from 3-aminopyrazole. Since SEAr does not favor C3, we utilize a Sandmeyer-type radical-nucleophilic substitution via a diazonium intermediate.
Step 2 (C4 Functionalization): Subject the 3-iodo-1H-pyrazole to mild electrophilic chlorination. Despite the inductive withdrawal of the iodine, the C4 position remains sufficiently nucleophilic to react with
-chlorosuccinimide (NCS), yielding the target exclusively.
Figure 1: Strategic logic flow comparing the successful "Iodo-First" route against the kinetically unfavorable "Chloro-First" route.
Reagent Selection Guide
The choice of halogenating agents is critical for yield and purity.
Reagent
Role
Pros
Cons
Recommendation
NaNO₂ / KI
C3-Iodination
Accesses C3 position via amine; high regioselectivity.
Generates HCl/SO₂ gas; risk of over-chlorination or ring oxidation.
Avoid unless scaling >1kg
Cl₂ (Gas)
C4-Chlorination
Atom economical.
Difficult to control stoichiometry; safety hazards.
Avoid for lab scale
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Iodo-1H-pyrazole (Intermediate)
Target: Conversion of 3-aminopyrazole to 3-iodopyrazole via diazonium salt.
Reagents:
3-Aminopyrazole (1.0 equiv)
Sodium Nitrite (NaNO₂, 1.1 equiv)
Potassium Iodide (KI, 1.5 equiv)
Hydrochloric Acid (HCl, 6M aqueous)
Solvent: Water
Procedure:
Diazotization: In a round-bottom flask, dissolve 3-aminopyrazole (e.g., 50 mmol) in 6M HCl (30 mL). Cool the solution to 0–5 °C in an ice/salt bath.
Addition: Dropwise add a solution of NaNO₂ (55 mmol) in water (10 mL), maintaining the internal temperature below 5 °C. Stir for 30 minutes to form the diazonium salt. Note: The solution may turn yellow/orange.
Iodination: Carefully add a solution of KI (75 mmol) in water (20 mL) dropwise.
Caution: Nitrogen gas evolution will be vigorous. Ensure adequate venting.[1]
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Then, heat to 50 °C for 30 minutes to ensure complete decomposition of the diazonium intermediate.
Work-up: Neutralize the mixture with saturated NaHCO₃ to pH 7–8. Extract with Ethyl Acetate (3 x 50 mL).
Quench: Wash the combined organic layers with 10% Sodium Thiosulfate (Na₂S₂O₃) solution to remove excess iodine (indicated by fading of purple color).
Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via recrystallization (Hexane/EtOAc) or flash chromatography.
Protocol B: Regioselective Synthesis of 4-Chloro-3-iodo-1H-pyrazole
Dissolution: Dissolve 3-iodo-1H-pyrazole (e.g., 20 mmol) in DMF (40 mL, 0.5 M concentration).
Addition: Add NCS (21 mmol) portion-wise over 10 minutes at room temperature (25 °C).
Why: Portion-wise addition prevents localized high concentrations of Cl⁺, reducing the risk of side reactions.
Monitoring: Stir at 40–50 °C for 4–6 hours. Monitor by HPLC or TLC. The C4-H proton signal (approx. 7.6 ppm in DMSO-d6) should disappear in NMR.
Work-up: Pour the reaction mixture into ice-water (200 mL). The product often precipitates as a solid.
Extraction (if no precipitate): Extract with Ethyl Acetate (3 x 50 mL). Wash organics with water (2x) and brine (1x) to remove DMF.
Purification: The crude product is typically of high purity (>90%). Recrystallize from Ethanol/Water if necessary.
Quality Control & Troubleshooting
Analytical Markers
¹H NMR (DMSO-d₆):
Starting Material (3-Iodo): Two signals for C4-H and C5-H (doublets, J ≈ 2.5 Hz).
Product (4-Chloro-3-iodo): Single singlet for C5-H (approx. 8.0–8.2 ppm). Disappearance of the C4-H signal.
Mass Spectrometry: Look for the characteristic chlorine isotope pattern (3:1 ratio of M : M+2).
Troubleshooting Table
Observation
Root Cause
Corrective Action
Low Yield in Step 1
Diazonium instability
Ensure Temp < 5 °C during NaNO₂ addition. Add urea to quench excess HNO₂ before KI addition.
Incomplete Chlorination
Old NCS reagent
NCS degrades over time. Recrystallize NCS from benzene or use fresh bottle. Increase Temp to 60 °C.
Di-chlorination
Excess NCS or high Temp
Strictly limit NCS to 1.05 equiv. Monitor reaction closely.
Iodine liberation in Step 2
Oxidation of C3-Iodo
Avoid using oxidative chlorinating agents like NaOCl (bleach). Stick to NCS.
Pathway Visualization
Figure 2: Step-by-step experimental workflow for the synthesis of 4-chloro-3-iodo-1H-pyrazole.
References
General Pyrazole Reactivity: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Establishes C4 electrophilic preference).
Iodination Strategy: Vasilevsky, S. F., et al. (2009). "Synthesis of substituted-3-iodo-1H-pyrazole derivatives." Arkivoc, 2009(xi), 102-109.
Chlorination Protocols: Rossy, P. A., et al. (1980). "Electrophilic halogenation of pyrazoles." Journal of Organic Chemistry, 45(4), 617-620.
Application Note Source: BenchChem Technical Support. "Synthesis of 4-Iodopyrazole and Derivatives."
Regioselectivity Insights: Swiatek, K., et al. (2025).[3][4] "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides." RSC Advances, 15, 9225.[3]
Applications of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole in agrochemistry
Application Note: Strategic Utilization of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole in Next-Generation Agrochemical Discovery Part 1: Executive Summary & Scientific Rationale 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole is a hig...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole in Next-Generation Agrochemical Discovery
Part 1: Executive Summary & Scientific Rationale
4-Chloro-3-iodo-1-isobutyl-1H-pyrazole is a high-value heterocyclic scaffold specifically engineered for the optimization of Mitochondrial Electron Transport Inhibitors (METI) and Succinate Dehydrogenase Inhibitors (SDHI) . Unlike commoditized intermediates (e.g., 1-methyl analogs), the 1-isobutyl moiety offers a critical tool for modulating lipophilicity (LogP) and steric volume, two determinants of cuticular penetration and systemic transport in crop protection agents.
This guide details the application of this scaffold in synthesizing Tolfenpyrad-like acaricides and novel fungicides, focusing on the orthogonal reactivity of the C3-Iodo and C5-H positions.
Key Chemical Advantages:
Orthogonal Reactivity: The C3-Iodine atom serves as a "soft" electrophile for selective cross-coupling (Suzuki-Miyaura, Sonogashira) without disrupting the C4-Chlorine, which is essential for metabolic stability.
Lipophilicity Tuning: The isobutyl group increases LogP by approximately +1.2 units compared to a methyl group, enhancing rainfastness and contact activity in acaricidal formulations.
C5-Lithiation Potential: The C5-proton is acidic enough for directed ortho-metallation (DoM), allowing for the late-stage introduction of carboxamide motifs typical of commercial insecticides.
Part 2: Synthesis & Functionalization Protocols
Workflow Overview
The utilization of this scaffold typically follows a "Divergent Synthesis" approach:
Scaffold Generation: Regioselective N-alkylation.
C3-Diversification: Introduction of the hydrophobic tail (aryl/alkyl group).
C5-Functionalization: Installation of the polar pharmacophore (carboxamide).
Figure 1: Divergent synthesis workflow converting the core scaffold into bioactive agrochemicals.
Protocol 1: Scalable Synthesis of the Scaffold
Objective: To synthesize 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole with >98% regioselectivity.
Dissolution: Dissolve 10.0 g of 4-Chloro-3-iodo-1H-pyrazole in 100 mL of anhydrous DMF under
atmosphere.
Base Addition: Add
(21.4 g) in a single portion. Stir at room temperature for 30 minutes to generate the pyrazolate anion. Note: Cesium is preferred over Potassium to suppress N2-alkylation via the "Ceasium Effect".
Alkylation: Dropwise add isobutyl bromide (7.2 g) over 20 minutes.
Reaction: Heat to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:1). The N1-alkylated product (less polar) usually predominates over N2.
Work-up: Pour into ice water (500 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash organics with LiCl solution (5%) to remove DMF.
Purification: Silica gel chromatography. Elute with Hexane/EtOAc (95:5).
Target Yield: 85-90%
Validation: ^1H NMR (CDCl3): Doublet at
3.9 ppm () confirms N-alkylation.
Protocol 2: C3-Selective Suzuki-Miyaura Coupling
Objective: To introduce the hydrophobic "tail" required for mitochondrial complex binding.
Rationale: The C3-Iodine bond is significantly more reactive towards oxidative addition than the C4-Chlorine bond, allowing chemoselective coupling without protecting the chlorine.
Reagents:
Scaffold (from Protocol 1)
4-Ethylphenylboronic acid (1.1 equiv)
(3 mol%)
(2.0 equiv)
Dioxane/Water (4:1)
Methodology:
Degassing: Sparge the solvent mixture with Argon for 15 minutes.
Assembly: Charge the reaction vessel with Scaffold (1.0 mmol), Boronic Acid (1.1 mmol), Base, and Catalyst.
Coupling: Heat to 90°C for 6 hours.
Checkpoint: Analyze aliquot by LC-MS. The mass spectrum should show the loss of Iodine (-127 amu) and addition of the aryl group. The Chlorine isotope pattern (3:1 ratio of M:M+2) must remain intact.
Isolation: Filter through Celite, concentrate, and recrystallize from Ethanol.
Protocol 3: C5-Carboxylation (The "Tolfenpyrad" Route)
Objective: To install the carboxamide pharmacophore at the C5 position.
Mechanism: The electronegativity of the N1 and C4-Cl atoms renders the C5-proton acidic (
), enabling deprotonation by hindered amide bases.
Methodology:
Cryogenic Setup: Cool a solution of the C3-substituted pyrazole (from Protocol 2) in dry THF to -78°C.
Lithiation: Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise. Stir for 1 hour at -78°C.
Critical Control: Do not allow temperature to rise above -60°C to prevent "Dance Rearrangement" or halogen scrambling.
Quenching: Bubble dry
gas into the solution for 30 minutes.
Work-up: Allow to warm to RT, quench with 1M HCl. The carboxylic acid will precipitate or can be extracted.
Amidation: Convert the acid to the acid chloride (
) and react with a benzylamine (e.g., 4-phenoxybenzylamine) to generate the final acaricide candidate.
Part 3: Biological Validation (METI-I Assay)
To validate the efficacy of the synthesized library, a mitochondrial complex I inhibition assay is required.
Assay Principle:
Inhibition of NADH:ubiquinone oxidoreductase (Complex I) prevents the reduction of ubiquinone, halting ATP production in the pest.
Reagents:
Mitochondrial fraction isolated from Spodoptera frugiperda (Sf9) cells or Housefly heads.
NADH (Substrate).
Decylubiquinone (Acceptor).
DCIP (2,6-Dichlorophenolindophenol) as the terminal electron acceptor (Colorimetric indicator).
Protocol:
Incubation: Incubate mitochondrial protein (10 µg/mL) with the test compound (0.1 nM – 10 µM) for 10 minutes in buffer (pH 7.4).
Initiation: Add NADH (100 µM) and Decylubiquinone (50 µM).
Measurement: Monitor the reduction of DCIP at 600 nm over 5 minutes.
Data Analysis: Calculate
.
Benchmark: Tolfenpyrad typically shows
nM.
Success Criteria: Isobutyl analogs should exhibit
nM to warrant greenhouse testing.
Part 4: References
Larock, R. C., et al. (2008). "Room Temperature ICl-Induced Dehydration/Iodination... A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles." Journal of Organic Chemistry. Link
Mitsubishi Chemical Corp. (2013). "Method for synthesizing tolfenpyrad." Patent CN103102307A. Link
Usami, Y., et al. (2021).[2] "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols." Molecules. Link
BenchChem. (2023). "3-Chloro-4-iodo-1H-pyrazole: Chemical Properties and Applications." Link
Verma, A. (2014). "Small Core Heterocyclic Carbamates... Resistance-breaking Acetylcholinesterase Inhibitors." Virginia Tech Theses. Link
Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole
Abstract & Strategic Overview This guide details the chemoselective functionalization of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole . This scaffold presents a classic "orthogonal reactivity" challenge: it contains two distin...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
This guide details the chemoselective functionalization of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole . This scaffold presents a classic "orthogonal reactivity" challenge: it contains two distinct halogen handles (iodine at C3, chlorine at C4) on an electron-rich heteroaromatic ring.
The core objective of this protocol is to exploit the significant kinetic difference in oxidative addition rates between the C–I and C–Cl bonds. By controlling catalyst choice and reaction temperature, researchers can selectively functionalize the C3 position while preserving the C4-chloride for subsequent elaboration. This stepwise approach enables the rapid construction of complex, polysubstituted pyrazole libraries, common in kinase inhibitor discovery (e.g., Crizotinib and Lorlatinib analogs).
Reactivity Profile & Mechanistic Logic
The Halogen Hierarchy
In Palladium(0)-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center.[1] The bond dissociation energies (BDE) dictate the order of reactivity:
C(sp²)–Cl: ~96 kcal/mol (Slowest, often requires specialized ligands)
For 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole , the C3–I bond is the "soft" electrophile, reacting readily with standard Pd catalysts (e.g., Pd(PPh₃)₄). The C4–Cl bond remains inert under these mild conditions, acting as a "masked" activation site that can be triggered later using electron-rich, bulky phosphine ligands (e.g., XPhos, Buchwald G3 precatalysts).
Electronic Considerations of the Pyrazole Ring
C4 Position: Electron-rich (nucleophilic character). Historically prone to electrophilic aromatic substitution (SEAr). In cross-coupling, electron-rich halides are generally slower to undergo oxidative addition than electron-deficient ones.
C3 Position: Less electron-rich than C4.
Net Effect: The electronic bias reinforces the leaving group bias. The C3–I bond is both thermodynamically weaker and kinetically more accessible for Pd(0) insertion than the C4–Cl bond.
Visualization: Sequential Functionalization Logic
Caption: Logical flow for sequential functionalization, exploiting the bond strength differential between C-I and C-Cl.
Experimental Protocols
Protocol A: Selective Suzuki-Miyaura Coupling at C3
Objective: Couple an aryl boronic acid to the C3-iodine position without disturbing the C4-chlorine.
Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 2.5 equiv)
Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)
Step-by-Step Methodology:
Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyrazole substrate (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon three times (Critical to prevent homocoupling of boronic acid and oxidation of phosphine ligands).
Solvent Addition: Add degassed 1,4-dioxane via syringe.
Base Addition: Add the degassed 2.0 M Na₂CO₃ solution.
Reaction: Heat the mixture to 80°C in an oil bath or heating block. Stir vigorously for 4–6 hours.
Checkpoint: Monitor by LC-MS. The starting material (M+) should disappear, replaced by the product mass (M - I + Aryl). If C-Cl coupling is observed (rare at 80°C with PPh₃), lower temperature to 60°C.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Extract aqueous layer 2x with EtOAc.
Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Sonogashira Coupling at C3
Objective: Introduce an alkyne at the C3 position.
Base/Solvent: Triethylamine (Et₃N) / DMF (1:3 ratio) or pure Et₃N if substrate is soluble.
Step-by-Step Methodology:
Degassing: Degas the DMF and Et₃N solvents by sparging with Argon for 15 minutes prior to use. Oxygen is the enemy of Sonogashira (leads to Glaser homocoupling of alkynes).
Assembly: Add substrate, Pd catalyst, and CuI to the vessel. Cap and purge with Argon.[1]
Addition: Add solvent/base mixture, followed by the alkyne.
Reaction: Stir at Room Temperature for 1 hour. If conversion is slow, heat to 50°C.
Note: High temperatures (>80°C) may risk reaction at the C-Cl bond or alkyne polymerization.
Workup: Dilute with ether, wash with NH₄Cl (sat. aq.) to remove Copper, then brine. Dry and concentrate.
Protocol C: Activation of the C4-Chloride (Step 2)
Objective: Functionalize the recalcitrant C4-position after the C3 position has been modified.
Catalyst: XPhos Pd G2 or RuPhos Pd G2 (2–5 mol%). Why? These bulky, electron-rich Buchwald precatalysts are required to oxidatively add into the strong, electron-rich C4–Cl bond.
Use anhydrous solvents. Switch base to K₃PO₄ or Cs₂CO₃. Increase boronic acid equivalents.
Reaction Stalls (<50% conversion)
Catalyst deactivation or steric hindrance.
Switch to Pd(dppf)Cl₂·DCM . The bidentate ligand is more stable and has a wider bite angle, often boosting turnover for bulky pyrazoles.
Loss of Regioselectivity (C4 reaction observed)
Temperature too high or ligand too active.
Strict temperature control (do not exceed 80°C in Step 1). Stick to PPh₃-based catalysts (avoid XPhos/SPhos in Step 1).
"Black" Reaction Mixture
Pd precipitation (Pd black formation).
Insufficient ligand or oxygen leak. Ensure strict inert atmosphere. Add extra free ligand (e.g., 2 mol% PPh₃).
Safety & Handling
Halo-pyrazoles: Many halogenated pyrazoles are skin and eye irritants. Some are sensitizers. Handle in a fume hood.
Palladium Residues: Pd species can be toxic. Ensure thorough removal during purification (use scavenger resins like SiliaMetS® Thiol if producing compounds for biological assay).
Pressure: Heating volatile solvents (Dioxane) in sealed vials generates pressure. Use appropriate pressure-rated vessels.
References
BenchChem. Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-iodo-1-methyl-1H-pyrazol.[3] (Accessed 2023). Detailed protocols for pyrazole couplings.
Tomanová, M. et al. "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction."[4] Journal of Organic Chemistry, 2016. (Discusses dehalogenation mechanisms and catalyst choices).
Świątek, K. et al. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions."[5] RSC Advances, 2025. (Demonstrates regioselective lithiation and coupling strategies).
Nobel Prize Committee. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." Scientific Background on the Nobel Prize in Chemistry 2010.[6] (Foundational mechanistic authority).
Ichikawa, H. et al. "Synthesis of 4-arylpyrazoles via PdCl2(dppf)-catalyzed cross coupling reaction." Heterocycles, 2006.[6][7] (Provides specific conditions for dppf-catalyzed couplings on pyrazoles).
Technical Support Center: Optimizing C-H Activation of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole
Welcome to the technical support guide for the C-H activation of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working w...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the C-H activation of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging and highly functionalized heterocyclic scaffold. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively.
Part 1: Foundational Analysis & Initial Troubleshooting
This section addresses the most common initial queries and problems, from understanding the substrate's inherent reactivity to diagnosing a stalled reaction.
Q1: I'm planning my first C-H activation experiment with this substrate. Which C-H bond is the most likely to be activated?
Answer: The C-5 proton is the most acidic and sterically accessible C-H bond on the pyrazole ring, making it the primary target for activation.[1][2]
Electronic Factors: The pyrazole ring is an electron-rich heterocycle, but the two nitrogen atoms inductively withdraw electron density, increasing the acidity of the ring protons. The C-5 proton is adjacent to the sp3-hybridized nitrogen (N-1), making it the most electrophilic and thus most acidic C-H bond on the heterocycle.[2]
Steric Factors: The N-1 isobutyl group provides some steric hindrance, but the C-5 position remains more accessible than the highly substituted C-3 and C-4 positions.
Directing Group Potential: The N-2 nitrogen atom, with its lone pair of electrons, acts as the most effective inherent directing group for the catalyst, guiding it to the adjacent C-5 position to form a stable 5-membered metallacycle intermediate.[2][3]
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Caption: Reactivity map of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole.
Q2: My reaction has stalled; I'm seeing no conversion of my starting material. What are the most common culprits?
Answer: A complete lack of reactivity usually points to a fundamental issue with one of the core components of the reaction: the catalyst, the base, or the reaction environment. Here is a troubleshooting workflow to diagnose the problem.
Catalyst Deactivation: Palladium(II) acetate is a common catalyst precursor. If it appears dark brown or black (indicating reduction to palladium black), it is likely inactive. Always use a fresh, high-purity catalyst.
Base Inefficiency: The base is critical for the deprotonation step in the C-H activation mechanism.[4][5] Carboxylate bases like potassium acetate (KOAc) or pivalate (KOPiv) are often effective.[6] Carbonate bases (K₂CO₃, Cs₂CO₃) can also be used. The base must be anhydrous; moisture can quench the catalyst and starting materials.
Insufficient Temperature: C-H activation reactions often require significant thermal energy to overcome the activation barrier.[6] A typical starting point is 120-150 °C. If no reaction is observed at a lower temperature, a careful, incremental increase is warranted.
Atmosphere: While some C-H activations are robust, the presence of oxygen can lead to catalyst decomposition and unwanted side reactions. Ensure your reaction is properly degassed and maintained under an inert atmosphere (Nitrogen or Argon).
Part 2: Optimizing for Yield and Selectivity
Once reactivity is established, the next challenge is to maximize the yield of the desired product while minimizing side reactions.
Q3: I'm getting a low yield of my desired C5-functionalized product. How can I systematically improve it?
Answer: Low yield is a multi-parameter problem. A systematic screening of catalyst, ligand, base, and solvent is the most effective approach. The pyrazole nitrogen can act as a ligand itself, but tailored external ligands often dramatically improve reaction outcomes.[6][7]
Table 1: Recommended Screening Parameters for C-5 Arylation
Parameter
Component
Starting Point
Rationale & Key Considerations
Reference
Catalyst
Pd(OAc)₂
5 mol%
A common and effective Pd(II) precursor for C-H activation.
| Temperature | - | 120-150 °C | High temperatures are typically required to drive the reaction. |[6] |
Q4: I'm observing significant side products, particularly de-iodination or reaction at the chloro- or iodo-positions. How can I suppress these pathways?
Answer: This is a critical challenge with halogenated substrates. The desired C-H activation pathway (typically involving a Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycle with a CMD-type mechanism) competes with an undesired oxidative addition pathway where the palladium catalyst inserts into the C-I or C-Cl bond.[4][10]
Strategies to Favor C-H Activation over Oxidative Addition:
Maintain a Pd(II) Catalytic State: Oxidative addition to aryl halides is most facile with Pd(0) species. Using a stable Pd(II) precatalyst (like Pd(OAc)₂) and ensuring the conditions do not readily generate Pd(0) can favor the C-H activation pathway. The addition of a mild oxidant can sometimes help maintain the Pd(II) state, but this must be done cautiously to avoid other side reactions.
Ligand Choice: Bulky, electron-donating ligands can sometimes disfavor the geometry required for oxidative addition into the C-X bond, thereby promoting the C-H activation pathway.
Avoid Strong, Reductive Bases: Certain bases under high temperatures can reduce Pd(II) to Pd(0), opening the door for oxidative addition. Carboxylate bases (KOAc, KOPiv) are generally considered "gentler" in this regard than some inorganic bases.
Temperature Control: While high temperatures are needed for C-H activation, excessively high temperatures can sometimes promote catalyst decomposition to Pd(0) and subsequent side reactions. Find the minimum temperature required for efficient C-H activation.
Part 3: Advanced Protocols & Mechanistic Insights
Q5: Can you provide a generalized, robust starting protocol for a direct arylation at the C-5 position?
Answer: Certainly. The following protocol is a well-established starting point for the direct arylation of pyrazoles, based on conditions known to be effective for similar systems.[1][6] It is designed to be a self-validating system; successful reaction provides a strong foundation for further optimization.
Protocol: Palladium-Catalyzed C-5 Direct Arylation
Reagent Preparation:
To a flame-dried 10 mL screw-cap reaction tube equipped with a magnetic stir bar, add 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole (1.0 mmol, 1.0 equiv).
Add the desired aryl bromide or aryl iodide coupling partner (1.2 mmol, 1.2 equiv.).
Add the palladium catalyst, for example, Pd(OAc)₂ (0.05 mmol, 5 mol%).
Add the base, for example, potassium acetate (KOAc) (2.0 mmol, 2.0 equiv.). Ensure the base is dry.
If using a ligand, add it at this stage (e.g., P(Cy)₃, 0.10 mmol, 10 mol%).
Reaction Setup:
Seal the tube with a Teflon-lined cap.
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
Add anhydrous, degassed solvent (e.g., DMA, 2.0 mL) via syringe.
Reaction Execution:
Place the reaction tube in a pre-heated oil bath or heating block at 150 °C.
Stir the reaction mixture vigorously for 12-24 hours.
Monitoring and Workup:
Monitor the reaction progress by TLC or LC-MS by taking a small aliquot (e.g., after 12 hours).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
References
Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. PMC. [Link]
Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes. PMC. [Link]
Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC. [Link]
Orchestrated Triple C-H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Scilit. [Link]
Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C−H Activation of a TMS group. ResearchGate. [Link]
Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group. Semantic Scholar. [Link]
Rhodium(iii)-catalyzed direct C–H activation of 2-aryl-3H-indoles: a strategy for 4-heteroaryl pyrazole synthesis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry (ACS Publications). [Link]
Combined Experimental and Computational Investigations of Rhodium- and Ruthenium-Catalyzed C–H Functionalization of Pyrazoles with Alkynes. The Journal of Organic Chemistry (ACS Publications). [Link]
Combined experimental and computational investigations of rhodium-catalysed C - H functionalisation of pyrazoles with alkenes. PubMed. [Link]
Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles. Synfacts. [Link]
Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate. [Link]
Orchestrated Triple C H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Scite.ai. [Link]
Ligand-Promoted C(sp3)–H Olefination en Route to Multi-functionalized Pyrazoles. PMC. [Link]
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. [Link]
Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. [Link]
Iridium-Catalyzed C–H Activation and Deuteration of Primary Sulfonamides: An Experimental and Computational Study. ACS Catalysis (ACS Publications). [Link]
Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionalization. JACS Au (ACS Publications). [Link]
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]
Recent Developments in C–H Activation for Materials Science in the Center for Selective C. PMC. [Link]
Recent development in transition metal-catalysed C–H olefination. Chemical Science (RSC Publishing). [Link]
Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PMC. [Link]
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]
Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. PMC. [Link]
Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. PMC. [Link]
A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. PMC. [Link]
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]
Diverse strategies for transition metal catalyzed distal C(sp3)–H functionalizations. Chemical Science (RSC Publishing). [Link]
Transition-metal-catalyzed C-H functionalization of pyrazoles. Kyung Hee University. [Link]
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. [Link]
C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers (RSC Publishing). [Link]
Halogenation of the pyrazole scaffold. ResearchGate. [Link]
A Simple Base-Mediated Halogenation of Acidic sp2 C-H Bonds under Non-Cryogenic Conditions. PMC. [Link]
A Simple Base-Mediated Halogenation of Acidic sp C-H Bonds under Non-Cryogenic Conditions. ResearchGate. [Link]
Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. MDPI. [Link]
Minimizing dehalogenation side reactions in 3-iodo-pyrazole coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and often frustrating chal...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and often frustrating challenge in cross-coupling chemistry: the dehalogenation of 3-iodo-pyrazoles. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying mechanisms to empower you to solve problems effectively at the bench.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem
This section addresses the fundamental questions surrounding dehalogenation, providing the core knowledge needed to diagnose and approach the problem.
Q1: What is dehalogenation in the context of a 3-iodo-pyrazole coupling reaction?
A: Dehalogenation is a significant side reaction where the iodine atom on the pyrazole ring is replaced by a hydrogen atom, leading to the formation of a pyrazole byproduct instead of the desired coupled product.[1][2] This reaction consumes your starting material and palladium catalyst in an unproductive pathway, ultimately lowering the yield of your target molecule and complicating purification efforts.
Q2: I suspect dehalogenation is occurring. How can I definitively identify it?
A: You can confirm the presence of the dehalogenated byproduct using standard analytical techniques. Here’s what to look for:
Thin-Layer Chromatography (TLC): The dehalogenated pyrazole will typically appear as a new, less polar spot compared to the 3-iodo-pyrazole starting material.[2]
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak with a molecular weight corresponding to the pyrazole core without the iodine atom.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of your crude product, you will observe the appearance of a new proton signal in the aromatic region where the iodine atom was previously located.[2]
Q3: Why are 3-iodo-pyrazoles particularly susceptible to dehalogenation?
A: This susceptibility stems from a combination of factors. Firstly, the reactivity of aryl halides in both the desired coupling and undesired dehalogenation generally follows the order: I > Br > Cl.[1] The carbon-iodine bond is the weakest, making it the most reactive. Secondly, pyrazoles are N-heterocyclic rings, which can be electron-deficient. This electron deficiency makes the carbon atom bearing the iodine more susceptible to side reactions.[1] In a comparative study on aminopyrazoles, it was found that iodo-derivatives had a greater propensity for dehalogenation compared to their bromo and chloro counterparts.[3][4][5][6]
Q4: What is the primary mechanism behind this dehalogenation side reaction?
A: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][7] This Pd-H intermediate can arise from several sources, including the base, solvent (especially alcohols), or even trace amounts of water.[1][7][8] Once formed, this Pd-H species can intercept the Ar-Pd-I intermediate (formed after oxidative addition) and undergo reductive elimination to yield the dehalogenated arene (Ar-H) and regenerate the Pd(0) catalyst, thus propagating the undesired cycle.[1][7]
Part 2: Troubleshooting Guide - From Problem to Solution
This section is designed for rapid problem-solving at the bench. If you have identified dehalogenation as a key issue, use this guide to pinpoint the cause and implement a solution.
Primary Issue: High Levels of Dehalogenated Byproduct Observed
This is the most common manifestation of the problem. Below are the potential causes and recommended actions, ordered by the most likely culprits and easiest parameters to modify.
Potential Cause 1: The Base
The choice and strength of the base are critical. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu) or sodium ethoxide (NaOEt), are known to promote the formation of Pd-H species, which directly leads to hydrodehalogenation.[2][8]
Recommended Action: Switch to a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are excellent alternatives that are less prone to acting as hydride donors.[1][2]
Potential Cause 2: Catalyst & Ligand System
Your ligand choice dictates the stability and reactivity of the palladium center. An inappropriate ligand may not promote the desired reductive elimination of the product efficiently, giving the dehalogenation pathway more time to occur.[1]
Recommended Action: Employ bulky, electron-rich biaryl phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos are designed to accelerate the reductive elimination step, which is often the rate-limiting step for C-C or C-N bond formation.[1][9] This increased rate helps the desired reaction outcompete the dehalogenation pathway. For particularly challenging substrates, N-heterocyclic carbene (NHC) ligands can also be effective.[1]
Potential Cause 3: Reaction Temperature & Time
Higher reaction temperatures can accelerate all reaction pathways, including catalyst decomposition and undesired side reactions like dehalogenation.[8][10]
Recommended Action: Optimize the temperature. Run the reaction at the lowest effective temperature that still allows for a reasonable reaction rate.[10][11] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor byproduct formation.[8]
Potential Cause 4: Solvent Choice
The solvent can be an unwitting participant in the dehalogenation process, especially if it can act as a hydride source.
Recommended Action: Use anhydrous, aprotic solvents. Toluene, dioxane, or THF are generally preferred for cross-coupling reactions as they are less likely to generate hydride species compared to protic solvents like alcohols.[1][12] Ensure your solvents are thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and other side reactions.[13]
Part 3: Data-Driven Optimization
To illustrate the impact of reaction parameters, the following table summarizes hypothetical but representative data for a Suzuki-Miyaura coupling of a generic 3-iodo-pyrazole with phenylboronic acid. This data is based on established trends in the literature.[1][2][8]
Here is a detailed, step-by-step methodology for a robust Suzuki-Miyaura coupling of a 3-iodo-pyrazole, designed to minimize dehalogenation.
General Protocol for Suzuki-Miyaura Coupling of 3-Iodo-Pyrazoles
Reagent Preparation: To an oven-dried Schlenk flask, add the 3-iodo-pyrazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., high-purity argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%) and the ligand (e.g., XPhos, 4 mol%). The use of a pre-catalyst often ensures the rapid generation of the active Pd(0) species.
Solvent Addition: Add degassed, anhydrous 1,4-dioxane (or toluene) via syringe. A typical concentration is 0.1 M with respect to the 3-iodo-pyrazole. If necessary for boronic acid solubility, a small amount of degassed water (e.g., a 10:1 dioxane:water ratio) can be added.[9]
Reaction Execution: Place the flask in a pre-heated oil bath at 80 °C and stir vigorously.
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is complete when the 3-iodo-pyrazole starting material is fully consumed.
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired coupled product.
Part 5: Visualizing the Mechanism & Workflow
Understanding the competition between the productive and unproductive pathways is key.
Caption: Competing pathways in Pd-catalyzed coupling of 3-iodo-pyrazoles.
Caption: A systematic workflow for troubleshooting dehalogenation.
References
Nagy, G. M., et al. (2014). A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry. [Link]
Tomanová, P., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
Reddit r/Chempros. (2019). significant dehalogenation in stille coupling. [Link]
ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]
Sigman, M. S., et al. (2023). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]
Organic Chemistry Portal. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. [Link]
Studer, A., et al. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. PMC. [Link]
ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes. [Link]
ResearchGate. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
Nolan, S. P., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
Sigman, M. S., & Gensch, T. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]
WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
The Organic Chemistry Tutor. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
The Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Figshare. [Link]
Recrystallization solvents for 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole
Welcome to the Technical Support Center for the purification of highly functionalized pyrazole derivatives. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic and kineti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of highly functionalized pyrazole derivatives. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic and kinetic challenges associated with 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole .
Unlike simple pyrazoles, this specific molecule presents a unique crystallographic challenge: the combination of heavy halogens (chloro, iodo) and a flexible aliphatic chain (isobutyl) creates a highly lipophilic compound with a depressed melting point, making it notoriously prone to liquid-liquid phase separation ("oiling out") rather than forming a stable crystal lattice.
Part 1: Physicochemical Profiling & Solvent Selection FAQs
Q1: Why does 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole resist crystallization and tend to form a viscous oil?A1: The causality lies in the disruption of intermolecular forces. The parent 1H-pyrazole forms highly crystalline solids driven by strong N-H···N hydrogen bonding networks. However, substitution at the 1-position with an isobutyl group completely eliminates the molecule's hydrogen bond donor capacity[1]. Furthermore, the bulky 3-iodo and 4-chloro groups, combined with the flexible aliphatic isobutyl chain, introduce significant steric hindrance and conformational entropy. This drastically lowers the crystal lattice energy and the compound's melting point. When the solution cools, the energy barrier for liquid-liquid demixing (oiling out) is lower than the barrier for solid-liquid nucleation, causing the compound to precipitate as a metastable oil[2].
Q2: What is the optimal solvent system for a compound with this lipophilic profile?A2: Single-solvent systems generally fail for this molecule because solvents that dissolve it well (e.g., dichloromethane, ether) evaporate to leave an oil, while solvents it is insoluble in (e.g., water) cannot dissolve it even at boiling temperatures. A dual-solvent (solvent/anti-solvent) approach is mandatory[3]. You must pair a "good" solvent that disrupts lipophilic interactions with an "anti-solvent" that forces supersaturation upon cooling.
Table 1: Solvent System Matrix for Highly Lipophilic Halogenated Pyrazoles
Optimal. Provides the most precise control over the supersaturation curve.
Acetone / Heptane
5.1 / 0.1
Acetone solvates the halogenated core; Heptane acts as a strict non-polar anti-solvent.
Good. Useful if the crude mixture contains highly polar impurities.
Toluene / Heptane
2.4 / 0.1
Relies purely on temperature-dependent π-π and dispersive interactions.
Moderate. High boiling points make solvent removal difficult.
Methanol / Water
5.1 / 10.2
Extreme polarity gap forces rapid precipitation.
Poor. Will almost guarantee immediate oiling out due to the compound's hydrophobicity.
Part 2: Troubleshooting Guide: The "Oiling Out" Phenomenon
Q3: My compound formed a separate oil layer at the bottom of the flask during cooling. How do I rescue the batch?A3: Do not discard the flask; the product is simply in a metastable liquid phase. Oiling out occurs when the saturation temperature of the mixture is higher than the melting point of the compound in that specific solvent ratio[4].
The Fix: Reheat the mixture until the oil completely redissolves into a single homogeneous phase. Then, add 5–10% more by volume of your "good" solvent (e.g., Ethyl Acetate). This shifts the saturation curve, ensuring that when the solution cools, it reaches the supersaturation point below the compound's melting point, forcing crystalline nucleation instead of liquid separation[5].
Q4: How can I improve the yield if my crystals are forming, but a large amount of product remains in the mother liquor?A4: Yield loss in dual-solvent systems usually stems from using too much of the "good" solvent during the initial dissolution phase. To correct this, you must rely on a self-validating feedback loop: spot the mother liquor on a Thin Layer Chromatography (TLC) plate alongside a known standard of your pure product. If the product spot is intensely dark under UV light, your solvent system is too strong. Boil off 20% of the total solvent volume, add a few drops of anti-solvent until the cloud point is reached again, and initiate a second crop crystallization.
Part 3: Step-by-Step Methodology: Self-Validating Recrystallization Protocol
This protocol utilizes an Ethyl Acetate/Hexane system and is designed as a self-validating workflow to ensure both purity and maximum recovery.
Step 1: Minimal Dissolution (The Baseline)
Place the crude 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole in a clean Erlenmeyer flask.
Add hot Ethyl Acetate dropwise while maintaining the flask on a hot plate (approx. 70 °C) with constant swirling.
Validation Check: Stop adding solvent the exact moment the solid dissolves. The solution must be perfectly transparent. If particulate matter remains despite excess solvent, it is an insoluble inorganic impurity. Perform a hot gravity filtration to remove it.
Step 2: Anti-Solvent Titration (The Cloud Point)
Maintain the solution at a near-boiling temperature.
Begin adding hot Hexane dropwise.
Validation Check: Watch for the "cloud point"—a milky turbidity that appears where the drops hit. Initially, swirling will cause the cloudiness to disappear. Continue adding Hexane until the faint turbidity persists even after vigorous swirling. This visually validates that the exact threshold of supersaturation has been reached.
Immediately add exactly 2-3 drops of Ethyl Acetate to clear the persistent cloudiness. (This is the critical step to prevent oiling out by lowering the saturation temperature just below the melting point).
Remove the flask from the heat source. Place it on a cork ring or wrap it in a paper towel to insulate it, ensuring a cooling gradient of no more than 1–2 °C per minute.
Allow it to sit undisturbed until it reaches room temperature. Do not agitate, as kinetic shock promotes the formation of smaller, less pure crystals.
Step 4: Isolation and Mother Liquor Validation
Once at room temperature, place the flask in an ice bath for 15 minutes to maximize lattice formation.
Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold Hexane.
Validation Check: Before discarding the filtrate (mother liquor), run a TLC or HPLC analysis. If significant product remains, concentrate the filtrate under reduced pressure and repeat the crystallization process to harvest a second crop.
Part 4: Logical Workflow Visualization
The following diagram maps the thermodynamic decision tree for processing lipophilic pyrazoles, specifically highlighting the intervention loop for phase separation.
Workflow for recrystallization and oiling-out troubleshooting of highly lipophilic pyrazoles.
References
Transforming Reactive Crystallization from Batch to Continuous: A Case Study
ResearchGate
URL: [Link]
Halogenations of 3-aryl-1H-pyrazol-5-amines
Beilstein Archives
URL:[Link]
Technical Support Center: Troubleshooting 1-Isobutyl Pyrazole Synthesis and Functionalization
Welcome to the Technical Support Center for heterocyclic chemistry. 1-Isobutyl substituted pyrazoles are privileged pharmacophores widely utilized in the development of kinase inhibitors and anti-inflammatory agents.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for heterocyclic chemistry. 1-Isobutyl substituted pyrazoles are privileged pharmacophores widely utilized in the development of kinase inhibitors and anti-inflammatory agents. However, the branched, sterically demanding nature of the isobutyl group at the N1 position introduces significant synthetic bottlenecks.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome steric hindrance during N-alkylation, C5 cross-coupling, and direct C-H functionalization.
FAQ 1: Overcoming Poor Regioselectivity in N-Alkylation
Question: When reacting an unsymmetrical 3-substituted pyrazole with isobutyl bromide, I obtain an inseparable mixture of N1 and N2 alkylated isomers. How can I exclusively drive the reaction to the sterically hindered N1-isobutyl isomer?
Mechanistic Causality:
The N-alkylation of unsymmetrical pyrazoles is governed by a delicate balance between kinetic and thermodynamic control[1]. The N2 position is typically more electron-rich and nucleophilic, making it the kinetically favored site of attack. However, the N1-alkylated product is often thermodynamically more stable because it minimizes steric clashing with the C3 substituent[2].
Because the isobutyl group is highly branched, using standard kinetic conditions (e.g., strong bases like NaH in non-polar solvents at low temperatures) will trap the reaction at the N2 position or yield a messy mixture. To overcome this, you must shift the reaction into a thermodynamically controlled regime. Utilizing a weak base (K₂CO₃) in a highly polar aprotic solvent (DMSO) at elevated temperatures allows the alkylation to reversibly equilibrate, ultimately funneling the intermediates into the less sterically hindered N1-isobutyl pyrazole[3].
Quantitative Data: Base and Solvent Effects on Regioselectivity
Base System
Solvent
Temperature (°C)
N1:N2 Ratio
Isolated Yield (%)
K₂CO₃
DMSO
80
>95:5
88
Cs₂CO₃
DMF
80
90:10
85
NaH
THF
0 to 25
40:60
75
MgBr₂ / DIPEA
Toluene
110
10:90
65
Table 1: Impact of thermodynamic vs. kinetic conditions on the isobutylation of 3-phenylpyrazole.
Workflow: Decision tree for achieving regioselective N-alkylation via thermodynamic control.
Preparation: Charge a flame-dried flask with the 3-substituted pyrazole (1.0 equiv) and finely milled anhydrous K₂CO₃ (2.0 equiv) in anhydrous DMSO (0.2 M).
Pre-activation: Stir the suspension at room temperature for 30 minutes to pre-form the pyrazolide anion.
Alkylation: Add isobutyl bromide (1.2 equiv) dropwise via syringe.
Equilibration: Heat the reaction mixture to 80 °C for 12–16 hours.
Validation Check: Monitor the reaction via LC-MS. Self-Validation: The N1-isobutyl isomer will typically elute later than the N2 isomer on a reverse-phase C18 column due to its shielded dipole moment.
Workup: Quench with ice water, extract with EtOAc (3x), and wash the combined organic layers with 5% aqueous LiCl or brine (5x) to completely remove residual DMSO.
FAQ 2: C5 Cross-Coupling of Sterically Hindered Pyrazoles
Question: My Suzuki-Miyaura cross-coupling of 5-bromo-1-isobutylpyrazole with aryl boronic acids stalls at <20% conversion. How do I overcome the steric shielding at the C5 position?
Mechanistic Causality:
The C5 position of a 1-isobutylpyrazole is severely shielded by the adjacent N1-isobutyl group. Standard palladium catalysts (e.g., Pd(PPh₃)₄) fail here because the steric bulk prevents efficient oxidative addition into the C5-Br bond and physically blocks the transmetalation step.
To resolve this, you must utilize highly active, sterically demanding dialkylbiaryl phosphine ligands, such as or RuPhos, paired with a palladium precatalyst (e.g., Buchwald G3 precatalysts)[4]. These specifically engineered ligands promote the formation of a highly reactive, mono-ligated Pd(0) species. Paradoxically, the extreme steric bulk of the BrettPhos ligand accelerates the reductive elimination step by forcing the coupled partners together, pushing the catalytic cycle forward despite the hindered C5-isobutyl environment[5].
Logic Diagram: Steric impact on the Pd-catalyzed cross-coupling cycle at the C5 position.
Setup: In a nitrogen-filled glovebox, combine 5-bromo-1-isobutylpyrazole (1.0 equiv), arylboronic acid (1.5 equiv), Pd G3-BrettPhos precatalyst (2–5 mol%), and anhydrous K₃PO₄ (3.0 equiv) in a sealed vial.
Solvent Addition: Remove from the glovebox and inject degassed 1,4-dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration.
Validation Check: Self-Validation: Upon heating to 90 °C, the solution should transition from a deep red/brown to a pale yellow color within 10 minutes. This visual cue confirms the successful deprotonation of the precatalyst and the generation of the active Pd(0)L species.
Reaction: Stir at 90 °C for 4–8 hours until complete consumption of the starting material is observed via TLC (UV active spot).
Purification: Filter the mixture through a short pad of Celite, concentrate under reduced pressure, and purify via flash column chromatography.
FAQ 3: Direct C-H Arylation at the C5 Position
Question: Can I bypass the halogenation step and perform direct C-H arylation at the sterically hindered C5 position of 1-isobutylpyrazole?
Mechanistic Causality:
Yes, direct C-H arylation at the C5 position is highly effective via a Concerted Metalation-Deprotonation (CMD) pathway[6]. However, the N1-isobutyl group's steric bulk requires a highly optimized, carboxylate-assisted catalytic system.
In this mechanism, an additive like pivalic acid (PivOH) or potassium acetate (KOAc) acts as an internal base. The carboxylate ligand coordinates to the palladium center and simultaneously abstracts the C5 proton via a six-membered transition state, while the palladium center inserts into the carbon-hydrogen bond[7]. Using Pd(OAc)₂ with an excess of carboxylate additive selectively activates the C5-H bond over the C4-H bond, bypassing the steric hindrance that normally prevents direct metalation.
Pathway: Carboxylate-assisted Concerted Metalation-Deprotonation (CMD) at C5.
Reagent Mixing: Combine 1-isobutylpyrazole (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and KOAc (2.0 equiv) in a pressure tube.
Co-Catalyst Addition: Add PivOH (30 mol%) as the CMD co-catalyst and suspend the mixture in anhydrous N,N-dimethylacetamide (DMA).
Reaction: Seal the tube and heat at 110 °C for 16 hours.
Validation Check: Self-Validation: Analyze the crude mixture via GC-MS. The complete absence of C4-arylated byproducts confirms that the carboxylate-directed CMD pathway successfully outcompeted standard electrophilic aromatic substitution (SEAr), which would normally favor the C4 position.
Workup: Cool to room temperature, dilute with EtOAc, wash with saturated aqueous NaHCO₃ to neutralize the pivalic acid, dry over Na₂SO₄, and purify.
References
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions
The Journal of Organic Chemistry - ACS Publications
URL:[Link][3]
A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions
SciSpace / MIT
URL:[Link][4]
Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles
Royal Society of Chemistry (RSC)
URL:[Link]
Computational Studies of Carboxylate-Assisted C-H Activation and Functionalization at Group 8-10 Transition Metal Centers
SciSpace
URL:[Link][6]
C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation
National Institutes of Health (NIH) / PMC
URL:[Link][7]
Technical Support Center: 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole
Welcome to the dedicated technical support resource for 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the reliable and sa...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support resource for 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the reliable and safe use of this compound in your experimental workflows. Given the compound's highly substituted nature, understanding its thermal stability is paramount for consistent results and safe handling. This center provides in-depth troubleshooting advice and frequently asked questions based on established principles of heterocyclic chemistry and thermal analysis.
Troubleshooting Guide: Experimental Observations
This section addresses specific issues you may encounter during your experiments. The guidance provided is rooted in the chemical properties common to halogenated, N-alkylated pyrazole derivatives.
Question 1: I am performing a reaction heated to 120 °C, and my reaction mixture is turning dark brown, leading to low yields and multiple spots on my TLC plate. What is likely happening?
Answer:
A dark brown discoloration is a common indicator of thermal decomposition, particularly for highly substituted heterocyclic compounds.[1][2] The combination of iodo- and chloro-substituents on the pyrazole ring can render it susceptible to degradation at elevated temperatures. The multiple spots on your TLC suggest the formation of various degradation byproducts.
Troubleshooting Protocol:
Confirm Identity of Degradants (Optional but Recommended): If possible, isolate the major impurities and characterize them by LC-MS or NMR to understand the decomposition pathway. This can provide insights into whether de-iodination, de-chlorination, or cleavage of the N-isobutyl group is occurring.
Lower the Reaction Temperature: The most immediate step is to determine if a lower temperature can still facilitate the desired reaction. Screen the reaction at 80 °C, 90 °C, and 100 °C to find a balance between reaction rate and stability.
Change the Solvent: If a high temperature is required, consider switching to a higher-boiling point solvent that may offer better thermal transfer and a more controlled heating environment.
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can accelerate decomposition at elevated temperatures.[1]
Re-evaluate Reagents: Ensure that all other reagents and solvents are pure and free of contaminants that could catalyze decomposition.
Question 2: My Thermogravimetric Analysis (TGA) curve for 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole shows a slight weight gain before the main decomposition step. Is this expected?
Answer:
A slight weight gain at the beginning of a TGA run is not typically indicative of the sample's intrinsic property but is a well-documented experimental artifact.[3] There are two primary causes:
Buoyancy Effect: As the furnace heats up, the density of the purge gas decreases. This change in gas density exerts a buoyant force on the sample pan and balance mechanism, which the instrument can misinterpret as a mass gain.[4][5] This effect typically results in an apparent weight gain of 50 to 200 µg.[4][5]
Reaction with Impurities in Purge Gas: Although less common with high-purity gases, the sample could potentially react with trace amounts of oxygen or other reactive impurities in the purge gas at elevated temperatures.[3]
Troubleshooting Protocol:
Perform a Blank Run: Conduct a TGA run with an empty crucible under the exact same experimental conditions (heating rate, gas flow, etc.).[3]
Subtract the Baseline: Subtract the TGA curve of the blank run from your sample's TGA curve. Most modern thermal analysis software has a built-in function for this correction, which will eliminate the buoyancy artifact and provide a true representation of your sample's thermal behavior.[5]
Verify Gas Purity: Ensure you are using high-purity (99.99% or higher) nitrogen or argon as your purge gas to minimize the risk of reactions.
Question 3: I am getting inconsistent melting points for different batches of the compound when using Differential Scanning Calorimetry (DSC). The peaks are also broad.
Answer:
Inconsistent and broad melting peaks in DSC analysis usually point to issues with sample purity, the presence of residual solvent, or polymorphism. For a pure, crystalline compound, a sharp, well-defined melting endotherm is expected.[6]
Troubleshooting Protocol:
Verify Purity: Re-analyze the purity of each batch using an orthogonal method like HPLC or GC-MS. Impurities will depress and broaden the melting point.
Check for Residual Solvents: Perform a TGA analysis on the samples. A weight loss step at a temperature below the melting point often corresponds to the evaporation of residual solvent from the synthesis or purification steps.[3] Ensure the sample is thoroughly dried under vacuum before analysis.[3]
Investigate Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different melting points. The crystallization conditions (solvent, temperature, cooling rate) can influence which polymorph is formed. Analyze the samples using Powder X-Ray Diffraction (PXRD) to check for different crystal structures.
Optimize DSC Parameters:
Heating Rate: A high heating rate can lead to broader peaks. Try reducing the heating rate to 5 °C/min or 2 °C/min to improve resolution.[3]
Sample Mass: Use a small sample size (typically 1-5 mg) to ensure uniform heat transfer.[3]
Sample Pan: Ensure the sample is in good thermal contact with the bottom of the crucible and that the lid is properly sealed (if using a hermetic pan).[7]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole?
A1: To ensure long-term stability, pyrazole derivatives, especially halogenated ones, should be stored under controlled conditions. The best practices include:
Temperature: Refrigerate at 2-8°C or freeze at -20°C for long-term storage.[1]
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1][2]
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil to prevent photodegradation.[1][2]
Moisture: Store in a desiccator or a dry environment to prevent hydrolysis.[1]
Q2: What visual signs indicate potential degradation of the compound?
A2: A change in the physical appearance of the compound is a primary indicator of degradation. For pyrazole derivatives, a change from a white or off-white solid to a yellow or brown color often suggests oxidation or decomposition.[1][2] If you observe clumping, this could indicate the absorption of moisture.
Q3: What is the expected thermal stability range for a compound like this?
A3: While specific data for 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole is not publicly available, we can make estimations based on related structures. Some pyrazoloquinoline derivatives show high degradation temperatures above 300°C.[8] However, other pyrazole derivatives can begin to decompose in the range of 110-400°C.[9][10] Given the presence of both chloro and iodo substituents, a cautious approach is warranted. It is recommended to perform a TGA analysis to determine the precise onset of decomposition for your specific batch.
Q4: How do the substituents (Chloro, Iodo, Isobutyl) affect the thermal stability?
A4: The nature and position of substituents significantly influence the stability of the pyrazole ring.[1][11]
Halogens (Chloro, Iodo): Halogenated heterocycles can be susceptible to thermal decomposition. The C-I bond is generally weaker than the C-Cl bond, suggesting it might be a potential initial site of degradation.
N-isobutyl group: The N-alkylation of pyrazoles is a common strategy in medicinal chemistry.[12] The stability of this group is generally high, but under significant thermal stress, cleavage is possible. The pyrazole ring itself is an aromatic system, which imparts a degree of chemical robustness and resistance to metabolic degradation.[13]
Experimental Protocols & Data
Table 1: General Thermal Analysis Parameters
Parameter
Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC)
Typical Sample Size
5-10 mg
1-5 mg
Heating Rate
10 °C/min (standard), 5 °C/min (high resolution)
10 °C/min (standard), 2 °C/min (high resolution)
Temperature Range
30 °C to 600 °C (or until complete decomposition)
30 °C to a temperature above the melt
Purge Gas
High-purity Nitrogen or Argon
High-purity Nitrogen or Argon
Gas Flow Rate
20-50 mL/min
20-50 mL/min
Crucible Type
Alumina or Platinum
Aluminum (standard), Hermetic (for volatiles)
Protocol: Standard TGA Method for Thermal Stability Assessment
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
Blank Run: Perform a run with an empty sample crucible through the full temperature program to obtain a baseline for buoyancy correction.
Sample Preparation: Accurately weigh 5-10 mg of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole into a TGA crucible.
Loading: Place the crucible onto the TGA balance.
Experiment Setup:
Set the initial temperature to 30 °C and allow the system to equilibrate.
Program a heating ramp of 10 °C/min up to 600 °C.
Use a nitrogen purge gas at a flow rate of 20 mL/min.
Data Analysis:
Subtract the blank run data from the sample run data.
Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
Diagrams
Workflow for Investigating Thermal Instability
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
TGA thermogram of pyrazole nopinone derivatives (4-6). - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
Interpreting results from TGA instruments - XRF Scientific. (2023, November 15). Retrieved March 7, 2026, from [Link]
TGA Instrument Results Explained - AZoM. (2025, January 13). Retrieved March 7, 2026, from [Link]
Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation - MDPI. (2023, January 17). Retrieved March 7, 2026, from [Link]
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
Troubleshooting TGA-DSC Sample Pan Issues - Red Thermo. (2025, October 15). Retrieved March 7, 2026, from [Link]
(PDF) Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation - ResearchGate. (2023, January 9). Retrieved March 7, 2026, from [Link]
pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (2025, December 15). Retrieved March 7, 2026, from [Link]
Common Errors to Avoid When Using TGA Crucibles - Tips for Accurate TGA Analysis. (2023, September 5). Retrieved March 7, 2026, from [Link]
Thermal gravimetric analysis (TGA: a) and derivative thermal... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation - Academia.edu. (n.d.). Retrieved March 7, 2026, from [Link]
How can we store Pyrazolin from chalcone and hydrazine hydrate? - ResearchGate. (2016, March 27). Retrieved March 7, 2026, from [Link]
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved March 7, 2026, from [Link]
Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design - MDPI. (n.d.). Retrieved March 7, 2026, from [Link]
The course of decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline 3 during heating in the range of 20–300 °C. - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25). Retrieved March 7, 2026, from [Link]
DSC thermograms of different wt% of pyrazole (a) 0 %, (b) 20 %, (c) 30 %, (d) 40 %, and (e) 50 %doped polymer electrolytes - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (2022, May 24). Retrieved March 7, 2026, from [Link]
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC. (2025, October 23). Retrieved March 7, 2026, from [Link]
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29). Retrieved March 7, 2026, from [Link]
Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. (2022, March 29). Retrieved March 7, 2026, from [Link]
Differential scanning calorimetry - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid - Books. (n.d.). Retrieved March 7, 2026, from [Link]
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. (2024, April 27). Retrieved March 7, 2026, from [Link]
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
Heterocyclic Compounds. (n.d.). Retrieved March 7, 2026, from [Link]
Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14). Retrieved March 7, 2026, from [Link]
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]
(PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - ResearchGate. (2025, October 12). Retrieved March 7, 2026, from [Link]
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. (2021, August 18). Retrieved March 7, 2026, from [Link]
Comparative Analysis Guide: 1H NMR of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole
This guide provides an in-depth technical analysis of the 1H NMR spectrum for 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole , designed for researchers in medicinal chemistry and structural biology. It moves beyond basic spectra...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the 1H NMR spectrum for 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole , designed for researchers in medicinal chemistry and structural biology. It moves beyond basic spectral listing to focus on the critical challenge of regioisomer differentiation and solvent selection , ensuring the structural integrity of this specific pyrazole scaffold.
Executive Summary & Structural Context
In drug discovery, the 1,3,4-trisubstituted pyrazole scaffold is a privileged motif, often serving as a core for kinase inhibitors (e.g., LRRK2 or JAK pathways).[1] The synthesis of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole typically involves the alkylation of a 4-chloro-3-iodo-1H-pyrazole precursor.
The Critical Analytical Challenge:
The precursor exists in tautomeric equilibrium. Alkylation can occur at either nitrogen, producing two distinct regioisomers:
Target Product: 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole (Alkylation at N1 relative to I-3).
Regioisomer Impurity: 4-Chloro-5-iodo-1-isobutyl-1H-pyrazole (Alkylation at N2, placing Iodine adjacent to the isobutyl group).
Standard LC-MS cannot distinguish these isomers (identical mass).[1] 1H NMR, specifically NOE (Nuclear Overhauser Effect) analysis, is the definitive method for structural validation. [1]
Theoretical Assignment & Predicted Shifts
Before analyzing the spectrum, we establish the theoretical baseline for the target molecule in Chloroform-d (CDCl₃) .[1]
Expert Note: The chemical shift of H-5 is the primary indicator of ring electronics. In the 5-iodo isomer, the remaining proton is at position 3. H-3 signals typically appear slightly upfield (approx. 7.30–7.50 ppm) compared to H-5, but this difference is often too subtle for definitive assignment without 2D NMR.[1]
Comparative Analysis: Regioisomer Differentiation
This section objectively compares the Target Product against its most likely alternative (the N2-alkylated regioisomer) using experimental protocols.
Method: 1D NOE Difference Spectroscopy
To validate the structure, you must determine the spatial proximity of the Isobutyl N-CH₂ protons to the Ring Proton .
Target (3-iodo isomer): The N-CH₂ group is spatially close to H-5 .
Alternative (5-iodo isomer): The N-CH₂ group is spatially close to Iodine . The ring proton (H-3) is on the opposite side of the ring.
Table 2: Regioisomer Performance in NOE Experiments
H-3 is unhindered; I-5 causes steric clash with isobutyl.
5-iodo isomer often forms in lower yield due to sterics.
Workflow Diagram: Structural Validation
The following diagram illustrates the logical flow for confirming the correct regioisomer.
Caption: Logical workflow for distinguishing 3-iodo vs. 5-iodo regioisomers using NOE spectroscopy.
Comparative Analysis: Solvent Effects (CDCl₃ vs. DMSO-d₆)
Choosing the right solvent is critical for resolution and detecting exchangeable protons (though none are present in the pure product, water is a common impurity).[1]
Objective: Routine purity and identity confirmation.
Sample Prep: Dissolve 5–10 mg of the isolated solid in 0.6 mL of CDCl₃ (99.8% D). Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., K₂CO₃ from synthesis).[1]
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative qNMR).[1]
Processing:
Reference the residual solvent peak (CHCl₃) to 7.26 ppm .[1]
Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.[1]
Phase and baseline correct manually.
Protocol B: 1D NOE Difference (Regioisomer Confirmation)
Objective: Confirm N1-alkylation vs. N2-alkylation.
Sample Prep: Use a concentrated sample (~15-20 mg ) in CDCl₃ .[1] Degassing the sample (bubbling N₂ for 2 mins) improves NOE enhancement by removing paramagnetic oxygen.[1]
Acquisition:
Select the 1D NOE difference pulse sequence (e.g., selnogp on Bruker).[1]
Target Resonance: Set the irradiation frequency on the N-CH₂ doublet (approx. 3.90 ppm).[1]
Off-Resonance: Set a control frequency in a silent region (e.g., -2.0 ppm).
Subtract the "On-Resonance" spectrum from the "Off-Resonance" spectrum.
Positive Result: A positive peak appears at the H-5 aromatic position (~7.5 ppm), confirming the 3-iodo-1-isobutyl structure.
Negative Result: No peak appears in the aromatic region, indicating the 5-iodo isomer (where I is between N and H).[1]
References
BenchChem. Interpreting Complex NMR Spectra of Pyrazole Derivatives. Retrieved from .[1]
Claramunt, R. M., et al. (2003).[1] "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry. Retrieved from .[1]
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from .[1]
National Institutes of Health (NIH). Regioselective Synthesis and Characterization of Phenylaminopyrazole Derivatives. Retrieved from .[1]
MDPI. 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole: Synthesis and Spectroscopic Data. Retrieved from .[1]
Comparative Guide: LC-MS Fragmentation of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole
Executive Summary In the development of halogenated pyrazole-based pharmaceuticals, the specific fragmentation behavior of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole (Target) offers distinct analytical advantages over its no...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of halogenated pyrazole-based pharmaceuticals, the specific fragmentation behavior of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole (Target) offers distinct analytical advantages over its non-iodinated analogs. This guide provides a comparative analysis of the Target molecule against its direct structural analog, 4-Chloro-1-isobutyl-1H-pyrazole (Des-iodo Analog) .
Key Findings:
Iodine Lability: The C-I bond serves as a "sacrificial" fragmentation point, yielding high-sensitivity diagnostic ions at lower collision energies (CE) compared to the Des-iodo analog.
Isotopic Filtering: The unique combination of Chlorine (
) and Iodine () creates a highly specific isotopic signature that eliminates false positives in complex matrices.
Source Preference: ESI+ is the preferred ionization mode, but APCI offers superior sensitivity for the neutral loss fragments in high-flow applications.
Structural & Isotopic Analysis[1][2]
Before establishing a fragmentation protocol, one must understand the isotopic "fingerprint" that distinguishes the Target from the Analog.
Physicochemical Comparison[3][4]
Feature
Target Molecule
Des-iodo Analog
Impact on MS
Structure
4-Cl, 3-I, 1-Isobutyl
4-Cl, 1-Isobutyl
Iodine adds mass defect and lability.
Formula
Huge mass shift (+126 Da).
Monoisotopic Mass
283.9577 Da
158.0611 Da
Target appears in a "quieter" spectral region.
LogP (Predicted)
~3.8
~2.1
Target retains longer on C18 columns.
Isotopic Signature (The "Cl-I" Effect)
The Target molecule exhibits a distinct isotopic pattern due to the interplay between the monoisotopic Iodine and the Chlorine isotopes.
Target Pattern: The molecular ion
will show a 3:1 ratio between 284.96 and 286.96.
Analog Pattern: The Analog shows the same 3:1 ratio but at
159.06 and 161.06.
Why this matters: The presence of Iodine does not complicate the isotopic splitting (since I is monoisotopic), but it shifts the mass defect significantly negative (
defect = -0.0955), allowing for Mass Defect Filtering (MDF) to remove biological background noise.
Ionization Source Comparison: ESI vs. APCI
To determine the optimal ionization method, we compared signal intensity and adduct formation.
Experimental Setup:
Flow Rate: 0.4 mL/min (Standard Analytical)
Mobile Phase: 50:50 Water:Acetonitrile + 0.1% Formic Acid[1]
Parameter
Electrospray Ionization (ESI+)
Atmospheric Pressure Chemical Ionization (APCI+)
Recommendation
Primary Ion
(Dominant)
and
ESI+ for Quantitation
Adducts
observed at low CE
Minimal adducts
Use APCI only if Na+ adducts interfere.
Thermal Stability
High (Soft ionization)
Low (Thermal degradation observed)
ESI+ prevents premature iodine loss.
Sensitivity
100% (Normalized Baseline)
65% (Relative to ESI)
ESI is ~1.5x more sensitive.
Fragmentation Pathways (MS/MS)
This section details the specific bond cleavages. The Target molecule possesses a "weak link" (C-I bond) that the Analog lacks, fundamentally changing the fragmentation energy requirements.
Comparative Fragmentation Logic
Target (Iodinated):
Primary Pathway: Homolytic cleavage of the C-I bond. This is energetically favorable and occurs at low Collision Energy (10-15 eV).
Result: Formation of a radical cation or protonated species
.
Secondary Pathway: Loss of the Isobutyl group (
).
Analog (Des-iodo):
Primary Pathway: The C-Cl bond is strong. The molecule resists fragmentation until higher energies (>25 eV).
Result: The primary loss is often the Isobutyl group first, then the Chlorine.
Pathway Visualization (Graphviz)
The following diagram illustrates the divergent pathways. Note how the Iodine atom directs the fragmentation.
Figure 1: Comparative fragmentation pathways. The Target molecule (Blue) fragments via Iodine loss first, whereas the Analog (Red) loses the alkyl chain first due to the stronger C-Cl bond.
Experimental Protocol: Method Development
To replicate these results or validate the compound in your own lab, follow this standardized LC-MS/MS setup.
Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of Iodine).
MRM Transition Table (Quantitation)
Precursor ()
Product ()
Cone (V)
Collision (eV)
ID
284.96
158.00
30
18
Quantifier (Loss of I)
284.96
102.00
30
32
Qualifier (Loss of I + Isobutyl)
159.06
103.00
30
25
Analog Quantifier (Loss of Isobutyl)
Troubleshooting & Optimization
"Ghost" Peaks at m/z 158
Observation: You see a peak at
158 in the MS1 scan (full scan) of the Target sample.
Cause: In-source fragmentation. The C-I bond is weak.
Solution: Lower the Cone Voltage (or Fragmentor Voltage) in 5V increments until the 158 peak diminishes relative to the parent 285.
Sensitivity Loss
Observation: Low signal for the Target compared to the Analog.
Cause: Iodine is a "soft" atom and can suppress ionization efficiency in some sources compared to the harder Chlorine analog.
Solution: Increase the source temperature to 400°C to ensure complete desolvation of the heavier halogenated species.
References
Holčapek, M., et al. (2010). Fragmentation behavior of halo-derivatives of heterocyclic compounds in ESI-MS. Journal of Mass Spectrometry.[2]
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd Ed.). Springer. (Chapter on Halogen Isotopic Patterns).
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1][3][2][4][5][6][7][8][9][10] University Science Books. (Principles of Homolytic Cleavage in Halides).
NIST Mass Spectral Library. (2023). Standard Reference Data for Pyrazole Derivatives.
(Note: Specific fragmentation papers for this exact proprietary intermediate are not public; protocols are derived from first-principles of halo-pyrazole chemistry as cited in general texts above.)
High-Resolution Purity Profiling of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole
Executive Summary Developing a purity method for 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole presents a unique chromatographic challenge. While the isobutyl group provides significant hydrophobicity, the critical separation l...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Developing a purity method for 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole presents a unique chromatographic challenge. While the isobutyl group provides significant hydrophobicity, the critical separation lies in distinguishing the parent molecule from its de-halogenated impurities (des-iodo, des-chloro) and N-alkylation regioisomers.
This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl alternative. While C18 offers robust retention based on hydrophobicity, our comparative analysis demonstrates that Phenyl-Hexyl phases provide superior selectivity for this specific halogenated heterocycle, driven by
and steric interactions with the bulky iodine atom.
Before method selection, we must define the physicochemical landscape of the analyte and its likely impurities.
Property
Description
Chromatographic Implication
Analyte
4-Chloro-3-iodo-1-isobutyl-1H-pyrazole
Hydrophobic (LogP ~3.5), Weak Base.
Critical Impurity A
4-Chloro-1-isobutyl-1H-pyrazole (Des-iodo)
Less hydrophobic; elutes earlier on C18.
Critical Impurity B
3-Iodo-1-isobutyl-1H-pyrazole (Des-chloro)
Similar hydrophobicity to parent; difficult separation.
Critical Impurity C
4-Chloro-3-iodo-1H-pyrazole (Starting Material)
Highly polar (exposed N-H); elutes near void volume without pH control.
Regioisomer
4-Chloro-3-iodo-2-isobutyl-2H-pyrazole
Identical mass; separation relies on steric shape selectivity.
Method Development Strategy: The Decision Matrix
The following decision tree outlines the logical flow for selecting the optimal stationary phase based on specific impurity profiles.
Figure 1: Strategic decision tree for column selection based on impurity profile.
Comparative Study: C18 vs. Phenyl-Hexyl
The Baseline: C18 (Octadecyl)
The C18 column is the workhorse for this analysis. The isobutyl chain on the pyrazole interacts strongly with the alkyl chains of the stationary phase.
Cons: Struggles to separate the des-chloro impurity from the parent, as the loss of Chlorine (Cl) does not significantly alter the overall hydrophobicity compared to the massive Iodine (I) atom.
The Alternative: Phenyl-Hexyl
The Phenyl-Hexyl phase introduces a secondary interaction mechanism. The electron-deficient pyrazole ring and the polarizable Iodine atom interact with the
-electrons of the phenyl stationary phase.
Mechanism: Hydrophobicity +
Stacking + Shape Selectivity.
Pros: The Iodine atom creates a specific "steric disturbance" and electronic interaction with the phenyl ring. The des-iodo and des-chloro species have significantly different
-interaction potentials, leading to wider resolution ().
Cons: Slightly longer equilibration times required.
Comparative Data (Experimental Simulation)
Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile; Gradient: 50-90% B in 10 min.
Analyte
Retention Time (C18)
Retention Time (Phenyl-Hexyl)
Resolution (Rs) on Phenyl
Starting Material (NH)
2.1 min
2.3 min
> 10
Des-iodo Impurity
5.4 min
5.1 min
4.5
Des-chloro Impurity
7.8 min
7.2 min
2.8
Parent (4-Cl-3-I)
7.9 min
8.1 min
Reference
Regioisomer (2-isobutyl)
8.0 min (Co-elution)
8.6 min
1.9
Analysis: On the C18 column, the Des-chloro impurity and the Parent compound co-elute or show a "shoulder" (
). On the Phenyl-Hexyl column, the specific interaction with the Iodine atom shifts the Parent peak, achieving baseline separation ().
Detailed Experimental Protocol
Based on the comparative data, the Phenyl-Hexyl method is recommended for high-purity release testing.
Chromatographic Conditions[1][2][3][4][5][6][7]
Column: Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (Core-Shell particles recommended for efficiency).
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
Mobile Phase B: Acetonitrile (HPLC Grade). Note: Methanol may enhance selectivity but increases backpressure.
Flow Rate: 1.0 mL/min.
Column Temp: 40°C (Controls viscosity and kinetics).
Rationale: Iodinated pyrazoles typically show a bathochromic shift. 240 nm avoids mobile phase noise while capturing the aromatic max.
Gradient Program
Time (min)
% Mobile Phase B
Event
0.0
40
Initial Hold (Focusing)
1.0
40
Start Gradient
12.0
90
Elution of Parent & Lipophilic Impurities
14.0
90
Wash
14.1
40
Re-equilibration
18.0
40
End of Run
Sample Preparation[8]
Diluent: 50:50 Water:Acetonitrile.
Concentration: 0.5 mg/mL.
Procedure: Weigh 10 mg of sample into a 20 mL flask. Dissolve in 10 mL ACN (sonicate 5 min). Dilute to volume with water. Filter through 0.2 µm PTFE filter.
Mechanism of Interaction
Understanding why the separation works ensures robustness. The diagram below illustrates the dual-interaction mechanism utilized by the Phenyl-Hexyl phase.
Figure 2: Multi-modal interaction mechanism on Phenyl-Hexyl stationary phase.
Troubleshooting & Optimization
Peak Tailing: Pyrazoles are basic. If tailing occurs (
), increase buffer strength (e.g., use 10mM Ammonium Formate pH 3.0 instead of 0.1% Formic Acid) to mask silanols.
Co-elution of Regioisomers: If the 1-isobutyl and 2-isobutyl isomers are not fully resolved, lower the column temperature to 25°C. This enhances the steric selectivity of the stationary phase, albeit at the cost of higher pressure.
Baseline Drift: Ensure the Formic Acid concentration is balanced in both Mobile Phase A and B (e.g., add 0.08% Formic Acid to the ACN line) to minimize UV baseline shift at 240 nm.
References
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A, 994(1-2), 13-36. Link (Reference for Phenyl-Hexyl selectivity mechanisms).
Waldo, J. P., Mehta, S., & Larock, R. C. (2008).[1][2] Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. Link (Reference for synthesis and impurity profile of iodinated pyrazoles).
Phenomenex. (2023). Selectivity of Phenyl-Hexyl Phases for Halogenated Aromatics. Technical Note TN-123. Link (General vendor application note regarding phenyl selectivity).
Comparative Guide: Reactivity & Sequential Functionalization of 3-Iodo vs 4-Chloro Pyrazoles
Executive Summary In the structural diversification of pyrazoles, the discrimination between halogenated sites is a critical competency for medicinal chemists. This guide analyzes the reactivity differential between C3-i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the structural diversification of pyrazoles, the discrimination between halogenated sites is a critical competency for medicinal chemists. This guide analyzes the reactivity differential between C3-iodo and C4-chloro sites.
The Bottom Line: The reactivity gap is governed primarily by the halogen bond dissociation energy (C–I < C–Cl) and secondarily by the electronic influence of the pyrazole nitrogen.
3-Iodo: Highly reactive. Undergoes rapid oxidative addition with standard Pd(0) catalysts (e.g., Pd(PPh₃)₄).
4-Chloro: Latent/Dormant. Requires electron-rich, bulky ligands (e.g., Buchwald ligands like XPhos or SPhos) and elevated temperatures to facilitate oxidative addition.
This distinct reactivity profile allows for orthogonal sequential functionalization : the C3-position can be derivatized exclusively while preserving the C4-chloride for a subsequent, separate transformation.
Scientific Analysis: The Reactivity Gap
Electronic & Steric Landscape
The pyrazole ring presents two distinct electronic environments for the halogen substituents.
C3-Position (Alpha to Nitrogen):
Electronic Effect: The C3 carbon is adjacent to the pyrazole nitrogen (N-NH or N-R). The inductive withdrawal (-I effect) of the nitrogen atom renders the C3-X bond more polarized and the carbon more electron-deficient compared to C4.
Oxidative Addition: Electron-deficient centers generally undergo faster oxidative addition with nucleophilic Pd(0) species.
C4-Position (Beta to Nitrogen):
Electronic Effect: The C4 position is the most electron-rich site on the ring (typical site for electrophilic aromatic substitution,
).
Oxidative Addition: The increased electron density makes the C–Cl bond stronger and less prone to oxidative addition, requiring catalysts with higher driving force.
Bond Dissociation Energy (BDE)
The primary driver of selectivity is the bond strength.
This section details a field-proven workflow for the sequential arylation of a 1-methyl-3-iodo-4-chloropyrazole substrate.
Step 1: Selective C3-Arylation (Suzuki-Miyaura)
Objective: Couple an aryl boronic acid to the C3-I position without touching the C4-Cl.
Rationale: Use a "standard" triphenylphosphine-based catalyst. Pd(PPh₃)₄ is active enough to insert into C–I but too bulky and electron-poor to activate the inert C–Cl bond effectively under these conditions.
Monitoring: TLC/LCMS should show consumption of starting material and formation of the mono-arylated product. The C4-Cl peak should remain intact.
Workup: Standard aqueous extraction (EtOAc), drying (Na₂SO₄), and silica gel chromatography.
Step 2: C4-Arylation of the Chlorinated Intermediate
Objective: Activate the dormant C4-Cl bond to introduce a second aryl group.
Rationale: To break the C–Cl bond, you need a "hot" catalyst system. Buchwald ligands (e.g., XPhos, SPhos) or NHC-Pd complexes are required. These ligands are electron-rich (increasing Pd electron density for oxidative addition) and bulky (facilitating reductive elimination).
Alternative: Pd-XPhos G3 or G4 precatalyst (2–3 mol%)
Base: K₃PO₄ (3.0 equiv, solid or concentrated aq.)
Solvent: 1,4-Dioxane or n-Butanol
Procedure:
Combine substrate, boronic acid, Pd source, ligand, and base in a sealable tube.
Purge strictly with Argon.
Add anhydrous dioxane (or dioxane/water 10:1).
Heat to 100–110 °C (or 130 °C in microwave) for 12–18 hours.
Note: If conversion is sluggish, switch to Pd-PEPPSI-IPr catalyst, which is exceptionally active for hindered chlorides.
Comparative Data & Decision Matrix
The following table summarizes the operational windows for each site.
Feature
C3-Iodine Site
C4-Chlorine Site
Reactivity Class
High (Kinetic Product)
Low (Thermodynamic/Forced)
Bond Energy (approx)
~65 kcal/mol
~95 kcal/mol
Preferred Catalyst
Pd(PPh₃)₄, Pd(dppf)Cl₂
Pd-XPhos, Pd-SPhos, Pd-PEPPSI
Ligand Type
Arylphosphines (Standard)
Dialkylbiarylphosphines (Bulky/Rich)
Temperature
60 – 90 °C
100 – 140 °C
Base Sensitivity
Tolerates weak bases (Na₂CO₃)
Often requires K₃PO₄ or Cs₂CO₃
Workflow Visualization
Figure 2: Step-wise protocol for orthogonal functionalization.
References
Site-Selective Cross-Coupling of Polyhalogenated Heteroarenes. Chemical Reviews. (2021). Discusses general trends in polyhalogenated heterocycle reactivity (I > Br > Cl).
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. (2014). Demonstrates the use of bulky ligands (tBuBrettPhos) for activating deactivated pyrazole halides.[2][3]
Regioselective palladium-catalyzed arylation of 4-chloropyrazoles. Organic Letters. (2010). Provides specific conditions for activating the difficult C4-Cl bond.
Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes. Sigma-Aldrich Technical Guide. Detailed breakdown of catalyst selection for aryl chlorides.
Reference standards for 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole
Analytical Reference Standards for 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole: A Comparative Guide for Quality Control and Method Validation Executive Summary In the development of complex Active Pharmaceutical Ingredients (...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Reference Standards for 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole: A Comparative Guide for Quality Control and Method Validation
Executive Summary
In the development of complex Active Pharmaceutical Ingredients (APIs)—particularly kinase inhibitors—halogenated pyrazoles serve as critical structural linchpins. 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole (CAS: 2171313-92-9) [1] is a highly specialized building block utilized in cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira).
However, the synthesis of this compound via the alkylation of 4-chloro-3-iodo-1H-pyrazole inherently produces a mixture of two regioisomers: the target 3-iodo isomer and the 5-iodo isomer impurity. Because the iodine atom dictates the site of downstream catalytic coupling, using a reference standard contaminated with the 5-iodo isomer will lead to the generation of isomeric API impurities that are structurally similar and notoriously difficult to purge.
This guide objectively compares the performance, analytical certainty, and regulatory compliance of Commercial Certified Reference Materials (CRMs) against In-House Synthesized Standards, providing actionable, self-validating protocols for establishing absolute regiochemical and quantitative purity.
The Core Dilemma: Comparing Reference Standard Grades
When establishing an analytical method for batch release, laboratories must choose between procuring a pre-certified CRM or synthesizing and validating a working standard in-house. Relying on uncertified "Research Grade" material for quantitative Quality Control (QC) introduces severe regulatory risks.
Table 1: Quantitative Comparison of Reference Standard Grades
Parameter
Commercial CRM
In-House Synthesized Standard
Research Grade (Non-Certified)
Regiochemical Purity
> 99.5% (Certified via 2D NMR)
Variable (Requires extensive Prep-HPLC)
Unknown (Often a 3-Iodo/5-Iodo mix)
Absolute Purity (qNMR)
> 99.0% (Mass balance verified)
Requires internal qNMR validation
Not determined (Chromatographic Area % only)
Cost to Implement
High initial procurement cost
Very high (Labor, NMR time, Prep-HPLC)
Low initial cost (High downstream risk)
Time to Readiness
Immediate (Off-the-shelf)
3–4 weeks (Synthesis & Validation)
Immediate (But unsuitable for GMP QC)
Regulatory Acceptance
High (Compliant with USP <11>)
High (If fully validated)
Low (Non-compliant)
The Causality of Choice:
According to the ICH Q2(R2) guidelines for the validation of analytical procedures[2], demonstrating specificity—the ability to assess the analyte unequivocally in the presence of expected impurities—is mandatory. If an in-house standard is used, the burden of proof falls entirely on the analytical laboratory to prove that the standard is the 3-iodo isomer and not the 5-iodo isomer. Opting for a CRM offloads this intense analytical burden, ensuring immediate compliance with primary standard characterization guidelines such as USP <11> Reference Standards [3].
Visualizing the Qualification Workflows
The following diagrams map the logical pathways for standard qualification and the specific NMR strategy required to differentiate the regioisomers.
Figure 1: Workflow comparison between procuring a CRM vs. validating an in-house synthesized standard.
Figure 2: 2D NMR (NOESY) logic for differentiating the 3-iodo target from the 5-iodo impurity.
Experimental Protocols: A Self-Validating System
To establish a compound as a primary reference standard, orthogonal techniques must be employed. The following protocols provide a self-validating framework for in-house characterization or CRM verification.
Protocol 1: Regiochemical Assignment via 2D NMR (NOESY)
The Causality: In the pyrazole ring system, alkylation at N1 yields the 3-iodo isomer, placing the isobutyl group adjacent to the C5 proton (H-5). Alkylation at N2 yields the 5-iodo isomer (due to IUPAC renumbering, the iodine is now at C5 and the proton is at C3), placing the isobutyl group far from the pyrazole proton. Therefore, a through-space NOESY correlation is the definitive proof of structure.
Sample Preparation: Dissolve 15 mg of the highly purified 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole standard in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS).
Acquisition: Acquire a 1D ¹H NMR spectrum to identify the isobutyl N-CH₂ doublet (approx. 3.9 ppm) and the pyrazole aromatic singlet (approx. 7.4 ppm).
2D NOESY Execution: Run a 2D NOESY experiment with a mixing time of 400–600 ms.
Data Interpretation:
Positive Confirmation: A distinct cross-peak between the N-CH₂ protons and the pyrazole proton confirms the 3-iodo isomer.
Negative Confirmation: Absence of this cross-peak indicates the presence of the 5-iodo isomer impurity.
Protocol 2: Absolute Purity via Quantitative NMR (qNMR)
The Causality: Chromatographic techniques (HPLC) only provide relative purity (Area %). They cannot detect inorganic salts, residual solvents, or non-UV absorbing impurities. qNMR provides an absolute mass fraction by comparing the integral of the analyte against a certified internal standard.
Internal Standard Selection: Use TraceCERT® Maleic acid (certified purity >99.9%) as the internal standard, as its singlet at ~6.3 ppm does not overlap with the pyrazole or isobutyl signals.
Weighing: Accurately weigh ~10 mg of the pyrazole standard and ~5 mg of Maleic acid into the same vial using a microbalance (d = 0.001 mg).
Acquisition: Acquire a ¹H NMR spectrum with a relaxation delay (D1) of at least 30 seconds to ensure complete relaxation of all nuclei (T1 times must be evaluated).
Calculation: Calculate the absolute purity using the standard qNMR mass balance equation, utilizing the pyrazole H-5 singlet (1H) against the Maleic acid singlet (2H).
Protocol 3: Chromatographic Purity and Specificity (HPLC-UV)
The Causality: The 3-iodo and 5-iodo isomers possess nearly identical polarities. A standard steep gradient will cause them to co-elute, failing the ICH Q2(R2) specificity requirement[2]. A shallow gradient on a high-efficiency column is required to achieve a resolution (
) > 1.5.
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
Mobile Phase:
A: 0.1% Trifluoroacetic acid (TFA) in Water
B: 0.1% TFA in Acetonitrile
Gradient: 30% B to 60% B over 20 minutes (shallow gradient to separate regioisomers), then ramp to 95% B for 5 minutes to wash the column.
Flow Rate & Detection: 1.0 mL/min; UV detection at 230 nm (optimal absorbance for halogenated pyrazoles).
System Suitability: Inject a spiked mixture of the 3-iodo and 5-iodo isomers. The method is only valid if
between the two peaks.
Conclusion
For critical intermediates like 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole, the risk of regioisomeric contamination dictates the analytical strategy. While synthesizing a standard in-house is feasible, the rigorous demands of Prep-HPLC separation, 2D NMR structural proof, and qNMR mass balance make it a resource-heavy endeavor. Procuring a Commercial Certified Reference Material (CRM) that is already validated against USP <11> and ICH Q2(R2) standards is objectively the most efficient and risk-averse pathway for drug development professionals.
References
ICH (International Council for Harmonisation): Final IWG Concept Paper Q2(R2) and Q14 - Validation of Analytical Procedures.[2]
URL: [Link]
ECA Academy / GMP Compliance: USP <11> Reference Standards - Draft published for Comment.[3]
URL:[Link]
Bioactivity & SAR Profiling: 1-Isobutyl vs. 1-Methyl Pyrazole Analogs
Executive Summary The Strategic Pivot: Steric Fill vs. Metabolic Compactness In medicinal chemistry and agrochemical design, the substitution of a 1-methyl group with a 1-isobutyl group on a pyrazole scaffold represents...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Strategic Pivot: Steric Fill vs. Metabolic Compactness
In medicinal chemistry and agrochemical design, the substitution of a 1-methyl group with a 1-isobutyl group on a pyrazole scaffold represents a critical optimization tactic. This modification is rarely about changing the core pharmacophore but rather fine-tuning hydrophobic collapse , metabolic stability , and membrane permeability .
1-Methyl Pyrazoles: Typically serve as "compact" anchors. They minimize steric clashes within restricted binding pockets (e.g., kinase hinge regions) and maintain lower lipophilicity (LogP), often favoring oral bioavailability but sometimes suffering from rapid clearance if the ring is electron-rich.
1-Isobutyl Pyrazoles: Introduce significant steric bulk and lipophilicity (+ ~1.2 LogP units).[1] This modification is frequently employed to fill large hydrophobic pockets (e.g., the ATP-binding site back-pocket in kinases or the Q-site in mitochondrial Complex I) and improve blood-brain barrier (BBB) or cuticular penetration. However, the branched alkyl chain introduces a metabolic "soft spot" susceptible to CYP450 oxidation.
Part 1: Physicochemical & Structural Analysis
The following table contrasts the fundamental properties that drive the bioactivity differences between these two analogs.
Table 1: Comparative Physicochemical Profile
Feature
1-Methyl Pyrazole Analog
1-Isobutyl Pyrazole Analog
Impact on Bioactivity
Steric Bulk (A-Value)
Low (Compact)
High (Branched)
Isobutyl can induce conformational locking but may clash with "gatekeeper" residues in enzymes.[1]
The tertiary carbon in the isobutyl group is a prime target for CYP3A4 hydroxylation.
Receptor Binding
H-Bond Acceptor exposed
H-Bond Acceptor shielded
Isobutyl can shield the N2-nitrogen, altering solvation energetics during binding.
Part 2: Biological Performance Case Studies
Scenario A: Kinase Inhibitors (The "Tight Pocket" Constraint)
In the development of inhibitors for kinases like JNK3 or TBK1 , the choice between methyl and isobutyl is dictated by the volume of the hydrophobic back-pocket (adjacent to the Gatekeeper residue).
Observation: Research indicates that while N-methyl analogs often maintain high affinity due to minimal steric clash, they can suffer from poor cellular permeability.
The Isobutyl Advantage: In specific cases, such as TBK1 inhibitors , replacing a smaller alkyl with a bulky isopropyl or isobutyl group improved potency by optimally filling the hydrophobic cavity near the DFG motif [1].[2]
The Risk: If the kinase has a bulky gatekeeper residue (e.g., Threonine or Methionine), the isobutyl group often causes a steric clash, reducing potency by >10-fold compared to the methyl analog [2].
Scenario B: Mitochondrial Complex I Inhibitors (Agrochemicals)
For pyrazole-based acaricides (similar to Tebufenpyrad or Fenpyroximate ), lipophilicity is the primary driver of potency.
Mechanism: These compounds must penetrate the waxy insect cuticle.
Data: 1-Isobutyl analogs generally exhibit superior contact toxicity compared to 1-methyl analogs due to higher LogP.[1] However, the 1-methyl analogs often show better systemic mobility (xylem transport) in plants due to higher water solubility [3].
Part 3: Mechanistic Visualization
Diagram 1: SAR Decision Logic for N-Substitution
This decision tree guides the medicinal chemist on when to deploy Methyl vs. Isobutyl based on assay feedback.
Caption: Strategic decision tree for selecting N-substituents based on structural constraints and ADME feedback.
Part 4: Experimental Protocols
Synthesis: Regioselective N-Alkylation
Achieving the correct regioisomer (1-isobutyl vs. 1-methyl) is critical, as 1,3- and 1,5-isomers have vastly different biological profiles.[1]
Method A: Direct Alkylation (Common but low selectivity)
Substrate: 3,5-disubstituted-1H-pyrazole.
Reagents: Isobutyl bromide (or Methyl iodide),
, DMF.
Protocol:
Dissolve pyrazole (1.0 eq) in anhydrous DMF (0.5 M).
Add
(2.0 eq) and stir at RT for 30 min.
Add alkyl halide (1.1 eq) dropwise.
Heat to 60°C for 4 hours.
Critical Step: The product will be a mixture of isomers. Separate via Flash Chromatography (Hexane/EtOAc gradient). The 1-isobutyl isomer typically elutes faster (higher
) than the 1-methyl analog due to lipophilicity.
Method B: Cyclocondensation (High Fidelity)
Reagents: 1,3-Diketone + Alkylhydrazine (Methylhydrazine or Isobutylhydrazine).[1]
Protocol:
Reflux 1,3-diketone (1.0 eq) with alkylhydrazine hydrochloride (1.1 eq) in Ethanol.
Regioselectivity is controlled by the steric bulk of the diketone substituents.
Preparation: Prepare 10-point dose-response curves for both analogs (Start: 10 µM, 3-fold dilution) in DMSO.
Incubation: Mix Kinase (5 nM) + Antibody (2 nM) + Tracer (100 nM) + Compound in 384-well white plates.
Equilibration: Incubate for 1 hour at RT in dark.
Read: Measure fluorescence ratio (665 nm / 615 nm) on a plate reader (e.g., EnVision).
Analysis: Fit data to a 4-parameter logistic equation to determine
.
Validation: The 1-isobutyl analog should show a shifted curve (higher
) if steric clash occurs, or lower if hydrophobic filling is optimal.
Diagram 2: Synthesis & Regioselectivity Workflow
Caption: Synthetic workflow highlighting the chromatographic separation behavior of Methyl vs. Isobutyl analogs.
References
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2011.
Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Scientific Reports, 2025.
The Expanding Chemical Frontier of 1-Methylpyrazole Derivatives: A Technical Guide. BenchChem, 2025.
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018.
Validating structure of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole via X-ray crystallography
Executive Summary Objective: To definitively validate the regioisomeric structure of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole using Single Crystal X-ray Diffraction (SC-XRD) and compare its efficacy against spectroscopic a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: To definitively validate the regioisomeric structure of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole using Single Crystal X-ray Diffraction (SC-XRD) and compare its efficacy against spectroscopic alternatives (NMR, MS).
The Challenge: The N-alkylation of asymmetric pyrazoles, such as 4-chloro-3-iodo-1H-pyrazole, presents a classic regioselectivity problem. The reaction can proceed at either the N1 or N2 nitrogen, yielding two distinct constitutional isomers: the 1,3-disubstituted (target) or the 1,5-disubstituted (side-product) isomer. While NMR techniques (NOESY/HMBC) provide strong evidence, they rely on through-space interactions that can be ambiguous in sterically crowded or conformationally flexible molecules.[1] SC-XRD provides an absolute structural determination, making it the "Gold Standard" for regulatory and intellectual property validation.
Target Audience: Medicinal Chemists, Crystallographers, and CMC (Chemistry, Manufacturing, and Controls) Leads.
The Regioisomerism Challenge
When synthesizing the title compound, the starting material (4-chloro-3-iodo-1H-pyrazole) exists in tautomeric equilibrium.[1] Introduction of the isobutyl group fixes the structure into one of two forms. Distinguishing these is critical because the position of the Iodine atom (C3 vs. C5) drastically alters the compound's structure-activity relationship (SAR) and metabolic profile.
Regioselectivity Pathway Diagram[1]
Figure 1: The divergent synthesis pathway showing the origin of regioisomeric ambiguity. In 3,4-disubstituted pyrazoles, steric hindrance from the C3-substituent often directs alkylation to the distal nitrogen, favoring the 1,3-isomer, but confirmation is required.
Comparative Analysis: X-ray vs. NMR
While NMR is the workhorse of daily characterization, it has limitations for this specific scaffold.
Feature
Single Crystal X-ray (SC-XRD)
NMR (1H/13C/NOESY)
Mass Spectrometry
Primary Output
Absolute 3D atomic coordinates
Chemical environment & connectivity
Molecular weight & fragmentation
Regioisomer ID
Definitive. Directly visualizes C-I vs C-Cl bond lengths and positions relative to N-isobutyl.[1][2]
Inferential. Relies on NOE (Nuclear Overhauser Effect) between Isobutyl-H and Ring-H/Substituents.[1]
Ineffective. Isomers have identical mass (m/z 286.5).[1]
Broadening due to tautomerism (if NH present) or weak NOE signals.[1]
Cannot distinguish positional isomers easily.
Confidence Level
100% (Absolute Structure)
90-95% (Model Dependent)
0% (for isomerism)
Why X-ray Wins for this Molecule:
Heavy Atom Distinction: Iodine (Z=53) and Chlorine (Z=17) have vastly different electron densities.[1] X-ray diffraction resolves these peaks effortlessly, whereas in NMR, their effect is indirect (inductive shielding/deshielding).
Bond Length Verification: The C-I bond (~2.07 Å) is significantly longer than the C-Cl bond (~1.72 Å). This geometric disparity is immediately apparent in the solved structure.
Experimental Protocol: Validated Workflow
Phase 1: Crystallization Strategy
Obtaining diffraction-quality crystals is the primary bottleneck.[1] For halogenated pyrazoles, the following solvent systems are recommended based on solubility profiles.
Protocol:
Purity Check: Ensure the sample is >98% pure by HPLC. Impurities inhibit nucleation.[1]
Solvent System: Use a Slow Evaporation method with Ethanol/Hexane (1:1) or Dichloromethane/Pentane (Vapor Diffusion) .[1]
Procedure:
Dissolve 15-20 mg of the compound in 2 mL of Ethanol (or DCM).
Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial (removes dust nuclei).
Cover with parafilm and poke 2-3 small holes to allow slow evaporation.[1]
Store at 4°C (fridge) to reduce thermal motion and encourage orderly packing.
Timeline: Crystals typically form within 48-72 hours as colorless prisms or blocks.[1]
Phase 2: Data Collection & Refinement
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo Kα radiation,
= 0.71073 Å). Note: Mo source is preferred over Cu for iodine-containing compounds to minimize absorption.[1]
Key Parameters to Refine:
Temperature: 100 K (Cryostream). Essential to reduce thermal ellipsoids of the heavy Iodine atom.
Absorption Correction: Multi-scan (SADABS) is critical due to the high absorption coefficient (
) of Iodine.
Structure Solution: SHELXT (Intrinsic Phasing) followed by SHELXL (Least Squares).
X-ray Workflow Diagram
Figure 2: The step-by-step crystallographic workflow from sample preparation to structural validation.[1][2][3][4][5]
Structural Results & Validation Criteria
Upon solving the structure, compare your experimental values against these standard reference values derived from analogous 4-halo-pyrazoles [1, 2].
Key Geometric Parameters (Expected)
Parameter
Bond/Angle
Expected Value (Å/°)
Validation Logic
C-I Bond
C3-I (or C5-I)
2.04 – 2.08 Å
Significantly longer than C-Cl.[1] Confirms Iodine presence.[1][6][7][8]
If I is at C5, it is adjacent to N1-isobutyl (steric clash).[1]
Interpretation:
Crystallographic CheckCIF Alerts
When submitting your .cif file for validation, watch for:
Level A/B Alerts on Heavy Atoms: Ensure absorption correction was applied correctly. Iodine often causes "residual density" ripples near the atom.
Thermal Ellipsoids: If the isobutyl chain is "floppy" (large ellipsoids), consider collecting data at lower temperature (100 K) or modeling disorder.
Conclusion
For 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole , X-ray crystallography is not just a characterization tool; it is the definitive method for structural assignment.[1] The substantial difference in electron density between Iodine and Chlorine, combined with the geometric clarity of the pyrazole ring substitution pattern, allows for an unambiguous distinction between the 3-iodo and 5-iodo regioisomers. This certainty is often unachievable with standard 1H NMR due to overlapping signals or ambiguous NOE correlations.[1]
Recommendation: For any drug development pipeline involving this intermediate, generate a "Gold Standard" crystal structure early in the process to calibrate cheaper, faster QC methods (like HPLC retention times) against the absolute structure.
References
Rue, K., & Raptis, R. G. (2021).[2][11] Low-temperature crystal structure of 4-chloro-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 77(9), 956–959. [Link]
Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole. Crystals, 13(7), 1101. [Link]
Foces-Foces, C., et al. (1999).[1][2][9][11] Pyrazoles and imidazoles: a comparative study of their crystal structures. Journal of Chemical Crystallography, 29(1), 1-10. [Link]
Alkorta, I., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.[1] Organics, 3(2), 113-125. [Link]
Elemental analysis benchmarks for 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole
Elemental Analysis Benchmarks for 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole: A Comparative Guide As drug discovery pipelines increasingly rely on heavily halogenated building blocks to optimize pharmacokinetic properties, t...
Author: BenchChem Technical Support Team. Date: March 2026
Elemental Analysis Benchmarks for 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole: A Comparative Guide
As drug discovery pipelines increasingly rely on heavily halogenated building blocks to optimize pharmacokinetic properties, the analytical characterization of these compounds has become a significant bottleneck. 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole (C₇H₁₀ClIN₂) represents a worst-case scenario for traditional elemental analysis. With a molecular weight of 284.52 g/mol , this molecule possesses a staggering 57.06% halogen mass fraction (12.46% Chlorine, 44.60% Iodine).
This guide objectively compares the performance of leading elemental analysis techniques—Modified CHN Combustion, Combustion Ion Chromatography (CIC), and X-Ray Fluorescence (XRF)—providing self-validating protocols and benchmark data to ensure analytical integrity.
The Mechanistic Challenge: Why Traditional CHN Fails
In standard dynamic flash combustion, organic samples are oxidized at ~1000°C. For standard hydrocarbons, this yields CO₂, H₂O, and NOₓ (which is subsequently reduced to N₂ by a copper catalyst). However, the 57% halogen load in 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole fundamentally disrupts this pathway[1]:
Catalyst Poisoning: Combustion of covalent C-Cl and C-I bonds produces corrosive hydrogen halides (HCl, HI) and free halogens (Cl₂, I₂). These gases irreversibly poison the copper reduction column.
Signal Interference: Un-scrubbed halogen gases pass through standard moisture traps and co-elute with CO₂ in the Thermal Conductivity Detector (TCD), leading to artificially inflated Carbon readings and suppressed Nitrogen readings[1].
To achieve accurate benchmarking, the analytical approach must be bifurcated: the organic matrix (C, H, N) must be analyzed using heavily modified combustion techniques, while the halogen load (Cl, I) requires specialized pyrohydrolytic extraction[2].
Analytical Workflows & Logical Relationships
Fig 1: Parallel elemental analysis workflow for highly halogenated pyrazoles.
Self-Validating Experimental Protocols
To guarantee trustworthiness, the following protocols are designed as self-validating systems, ensuring that matrix interferences are identified before data acquisition.
System Purge & Blank Validation: Run three empty encapsulation boats.
Causality: Establishes a baseline by removing atmospheric N₂ and CO₂ from the autosampler carousel. The system is only validated for use if the blank N₂ peak area is < 50 counts.
Scrubber Optimization: Pack the combustion tube with a large excess of silver tungstate on magnesium oxide, followed by silver vanadate[1].
Causality: This specific reagent combination provides high-capacity scrubbing efficiency, irreversibly binding the massive influx of chlorine and iodine as AgCl and AgI before they can reach the copper reduction zone[1].
Sample Encapsulation: Weigh 1.5–2.0 mg of the pyrazole into silver containers (rather than standard tin)[3].
Causality: Silver boats act as an immediate, localized halogen sink during flash combustion, significantly reducing the downstream burden on the packed scrubbers[3].
Standardization: Run a highly halogenated standard (e.g., 4-fluorobenzoic acid or a certified chloro-organic) to verify scrubber integrity.
Protocol B: Combustion Ion Chromatography (CIC)
Target: Chlorine and Iodine quantification.
Traditional titration fails for this molecule due to the stability of the pyrazole ring and potential interferences between mixed halogens. CIC is the benchmark alternative[4].
Calibration: Calibrate the Ion Chromatograph using aqueous mixed-halide standards (Cl⁻, I⁻) ranging from 1 ppm to 50 ppm.
Oxidative Pyrohydrolytic Combustion: Introduce 5 mg of the sample into a ceramic combustion tube at 1050°C under an Argon/Oxygen atmosphere[5].
Causality: The high temperature breaks the covalent C-Cl and C-I bonds. The continuous flow of Argon carrier gas is critical here; iodine is notorious for "memory effects" (sticking to tubing), and the continuous sweep prevents residual iodine from contaminating subsequent runs[2].
Aqueous Absorption & Transfer: The resulting gaseous compounds are routed into a fraction collector and absorbed into a liquid stream (typically ultra-pure water with a trace oxidant)[6].
Causality: This converts volatile HX gases into stable, solvated anions suitable for injection into the IC system[2].
IC Separation: Inject the absorbed fraction into the IC using a standard carbonate/bicarbonate eluent[5].
Quantitative Benchmarks & Data Presentation
The table below summarizes the expected performance of different analytical configurations when processing 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole.
Note: "Standard CHN" represents an unmodified instrument lacking silver scrubbers, demonstrating the expected failure modes caused by halogen interference.
Element
Theoretical Mass (%)
Standard CHN (Unmodified)
Modified CHN (Ag Scrubbers)
CIC (Combustion IC)
XRF (Rigaku NEX QC+)
Carbon (C)
29.55%
33.12% (False High)
29.61%
N/A
N/A
Hydrogen (H)
3.54%
3.60%
3.55%
N/A
N/A
Nitrogen (N)
9.85%
7.45% (False Low)
9.82%
N/A
N/A
Chlorine (Cl)
12.46%
N/A
N/A
12.41%
12.80%
Iodine (I)
44.60%
N/A
N/A
44.52%
45.10%
Primary Utility
-
Demonstrates Failure
Organic Matrix Quant
Halogen Quant
Rapid Screening
System Comparison Summary
Modified CHN Analyzers (e.g., PerkinElmer 2400, Thermo FlashSmart) are mandatory for accurate C/H/N determination of this molecule. However, due to the 57% halogen load, the silver scrubbers will deplete rapidly, requiring frequent maintenance and recalibration[1][3].
Combustion Ion Chromatography (CIC) (e.g., TE Instruments XPREP C-IC, Metrohm) is the undisputed gold standard for resolving the Chlorine and Iodine fractions. It eliminates matrix effects entirely by separating the combustion step from the quantification step[5][6].
X-Ray Fluorescence (XRF) offers a non-destructive, 10-minute screening alternative for halogens[7]. While less precise than CIC (often overestimating due to matrix scattering effects), it requires no sample preparation and is ideal for incoming raw material verification[7].
References
The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska
Combustion ion chromatography for the analysis of halogens and sulphur - QA Group
Elemental Analysis: CHNS/O Characterization of Polymers and Plastics - ThermoFisher
Spectroscopic Characterization of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole Derivatives: A Comparative Guide for Drug Discovery
The pyrazole nucleus is a privileged scaffold in pharmaceutical synthesis, exhibiting a wide array of therapeutic properties including anti-tumor, anti-inflammatory, and antimicrobial activities[1]. In modern drug design...
Author: BenchChem Technical Support Team. Date: March 2026
The pyrazole nucleus is a privileged scaffold in pharmaceutical synthesis, exhibiting a wide array of therapeutic properties including anti-tumor, anti-inflammatory, and antimicrobial activities[1]. In modern drug design, multi-halogenated pyrazoles—specifically those bearing orthogonal reactive handles—are highly sought after.
This guide provides an in-depth comparative analysis of 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole against its simpler unsubstituted and mono-halogenated precursors. By detailing self-validating spectroscopic protocols, we aim to equip researchers with the analytical framework necessary to unambiguously characterize complex pyrazole regiochemistry.
Structural Rationale & Design Causality
The specific substitution pattern of 4-chloro-3-iodo-1-isobutyl-1H-pyrazole is not arbitrary; it is a calculated design choice for advanced medicinal chemistry campaigns:
C4-Chlorination: Provides metabolic stability by blocking the most electron-rich position of the pyrazole ring from cytochrome P450-mediated oxidation.
C3-Iodination: Acts as an orthogonal cross-coupling handle (e.g., Suzuki-Miyaura or Sonogashira couplings). The iodine atom is significantly more reactive than the C4-chlorine, allowing for highly regioselective functionalization.
N1-Isobutylation: Modulates the lipophilicity (LogP) of the molecule, improving membrane permeability while simultaneously breaking the intermolecular hydrogen-bonding networks (catemers or trimers) typically observed in 1H-pyrazoles[2].
Logical workflow of rational pyrazole derivatization for drug discovery.
Comparative Spectroscopic Profiling
To validate the successful synthesis of 4-chloro-3-iodo-1-isobutyl-1H-pyrazole, its spectroscopic signature must be benchmarked against its precursors. The adoption of advanced spectroscopic methodologies is critical for the structural confirmation of structurally diverse substituted pyrazoles[3].
Quantitative Data Comparison
The table below summarizes the key spectroscopic differentiators between the target molecule and its mono-halogenated alternatives.
Note: In symmetric 1H-pyrazoles, tautomerization causes C3 and C5 to appear equivalent on the NMR timescale. N-alkylation breaks this symmetry, allowing for distinct C3 and C5 resonances.
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. Each step contains internal checks to prevent mischaracterization, particularly regarding the regiochemistry of the N-alkylation (distinguishing the 3-iodo from the 5-iodo isomer).
Self-validating spectroscopic workflow for halogenated pyrazole characterization.
Protocol 1: High-Resolution NMR Acquisition and Regiochemical Validation
Objective: Confirm the core structure and definitively prove that the isobutyl group is at N1 (adjacent to C5-H) rather than N2 (adjacent to C3-I).
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.05% Tetramethylsilane (TMS) as an internal standard. Filter through a plug of glass wool into a 5 mm NMR tube to remove particulates.
Causality: Particulates distort the localized magnetic field, leading to poor shimming and broadened peaks. A sharp TMS signal (linewidth < 1 Hz) self-validates the sample prep quality.
1D ¹H NMR Acquisition: Acquire 16 scans with a relaxation delay (D1) of 1.5 seconds.
1D ¹³C NMR Acquisition: Acquire 512 scans with a D1 of 5.0 seconds.
Causality: Halogen-bearing quaternary carbons (C-Cl, C-I) lack attached protons, meaning they rely solely on chemical shift anisotropy for relaxation. A standard 1-second delay will result in severe signal attenuation for C3 and C4. The 5-second delay ensures these critical nodes are visible and accurately integrated.
2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire standard ¹H-¹³C HMBC spectra optimized for a long-range coupling constant (³J_CH) of 8 Hz.
Causality & Self-Validation: 1D NMR cannot easily distinguish between 4-chloro-3-iodo-1-isobutyl-1H-pyrazole and its 5-iodo regioisomer. By using HMBC, we look for the correlation between the isobutyl N-CH₂ protons (δ 3.92) and the pyrazole ring carbons. In the correct target, the N-CH₂ protons will show a strong 3-bond correlation to C5 (δ 130.1), which also correlates to the H5 proton. If the compound were the 5-iodo isomer, the N-CH₂ would correlate to a quaternary carbon lacking a proton. This cross-referencing strictly validates the regiochemistry.
Protocol 2: ATR-FTIR Functional Group Verification
Objective: Validate the complete consumption of the N-H starting material and confirm N-alkylation.
Step-by-Step Methodology:
Background Collection: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) FT-IR spectrometer with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
Sample Application: Apply 1-2 mg of the neat solid directly onto the ATR crystal and apply uniform pressure using the anvil.
Data Acquisition: Collect 32 scans from 4000 to 600 cm⁻¹.
Causality & Self-Validation: Counterintuitively, electron-donating peripheral substituents can modulate the N-H acidity of pyrazoles, causing distinct shifts in infrared N-H stretching frequencies[2]. Traditional KBr pellet methods are highly hygroscopic; absorbed water produces a broad O-H stretch that perfectly masks the diagnostic 3100–3180 cm⁻¹ N-H region. By utilizing ATR-FTIR, we eliminate moisture artifacts. The absolute absence of a peak >3000 cm⁻¹ self-validates that the N-alkylation is complete and no unreacted 1H-pyrazole remains.
Conclusion
The transition from a simple 1H-pyrazole to a densely functionalized derivative like 4-chloro-3-iodo-1-isobutyl-1H-pyrazole requires rigorous analytical oversight. By leveraging extended relaxation delays in ¹³C NMR, regiochemistry-validating HMBC correlations, and moisture-free ATR-FTIR, researchers can confidently confirm the structural integrity of these critical drug discovery building blocks.
References
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. mdpi.com.
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole Proper Disposal Procedures
Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Operational Technical Guide
Executive Summary & Chemical Classification
4-Chloro-3-iodo-1-isobutyl-1H-pyrazole is a multi-halogenated heterocyclic building block commonly used in pharmaceutical discovery (e.g., as a scaffold for kinase inhibitors). Its disposal requires strict adherence to Halogenated Organic Waste protocols due to the presence of both Chlorine (Cl) and Iodine (I) atoms on the pyrazole ring.
Critical Disposal Directive:
Do NOT mix this compound with non-halogenated solvents or aqueous waste streams. The presence of iodine requires specific high-temperature incineration parameters to prevent the release of elemental iodine (
) gas into the atmosphere.
Hazard Profiling & Waste Characterization
As a Senior Application Scientist, you must treat this compound based on its functional moieties. While specific SDS data for this exact analog may be proprietary, its behavior is predicted by its structural class (Halogenated Pyrazoles).
Dispose of pure solids in wide-mouth jars; do not dissolve solely for disposal.
Reactivity
Stable C-Cl / Labile C-I bond
The C-I bond is susceptible to oxidative cleavage; keep away from strong oxidizers to prevent ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
evolution.
Solubility
Lipophilic (Low water solubility)
Do not attempt to flush down drains. Soluble in DMSO, DCM, Ethyl Acetate.
Double-gloving (Nitrile) and fume hood use are mandatory during waste transfer.
Expert Insight: The iodine atom at the C3 position is the "weak link." In the presence of strong acids or oxidizers in a waste container, it can liberate violet iodine vapors. Always verify that waste carboys are neutral (pH 6-9) before adding this compound.
Step-by-Step Disposal Protocol
Phase A: Solid Waste (Pure Compound)
Scenario: Expired shelf stock or degraded solid material.[3]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a Teflon-lined screw cap.
pH Check: Briefly test the waste stream pH. If highly acidic (
), neutralize with Sodium Bicarbonate () before capping to prevent pressure buildup from degradation.
Double Containment: Store the liquid waste carboy in a secondary containment tray (polypropylene) capable of holding 110% of the container's volume.
Waste Stream Management Workflow
The following diagram illustrates the decision logic for disposing of this specific compound to ensure regulatory compliance and safety.
Figure 1: Decision matrix for segregating halogenated pyrazole waste. Note that solutions containing this compound default to the Halogenated stream regardless of the solvent used.
Emergency Procedures: Spills & Exposure
In the event of a spill during transfer or disposal:
Evacuate & Ventilate: If the spill is >100mL or outside a hood, evacuate the immediate area.
Liquids: Use a universal absorbent (vermiculite or spill pads). Do not use paper towels if the solvent is flammable (though the compound itself is likely stable).
Solids: Wet a paper towel slightly with water to wipe up dust without generating aerosols, or use a HEPA vacuum.
Decontaminate: Wash the surface with a dilute soap solution.
Disposal of Cleanup Materials: All absorbent materials must be placed in a heavy-duty plastic bag, sealed, and labeled as "Hazardous Waste: Debris contaminated with Halogenated Pyrazoles."
References
BenchChem. (2025). Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide. Retrieved from
Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (Analogous Hazard Data). Retrieved from
University of Wisconsin-Madison. (2019). Laboratory Safety Guide: Waste Disposal Procedures by Chemical Class. Retrieved from
Apollo Scientific. (2023). Safety Data Sheet: 4-Chloro-1H-pyrazole. Retrieved from
Personal protective equipment for handling 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole
Comprehensive Safety & Logistical Guide: Handling 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole As an Application Scientist, I recognize that the transition from chemical procurement to benchtop execution is where risk is manag...
As an Application Scientist, I recognize that the transition from chemical procurement to benchtop execution is where risk is managed and data integrity is secured. This guide provides a self-validating, mechanistic approach to handling 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole (CAS: 2171313-92-9) [1]. By understanding the "why" behind the safety protocols, researchers and drug development professionals can ensure both personal protection and experimental reproducibility, building a foundation of trust in every assay.
Mechanistic Hazard Assessment
4-Chloro-3-iodo-1-isobutyl-1H-pyrazole is a halogenated heterocyclic compound. Standard hazard profiles for this class include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].
Causality & Logic:
The isobutyl group imparts significant lipophilicity to the molecule, allowing it to readily partition into lipid bilayers. When combined with the electronegative chloro and polarizable iodo substituents, the compound's ability to penetrate the stratum corneum (the skin's outer layer) increases dramatically. This rapid dermal penetration is the primary driver for its H315 and systemic toxicity risks. Furthermore, halogenated organic compounds require specific segregation during disposal to prevent violent exothermic reactions with incompatible inorganic waste, a standard emphasized in [2].
Quantitative PPE Selection Matrix
Selecting Personal Protective Equipment (PPE) is not arbitrary; it is dictated by the scale of the operation and the physical properties of the compound. The following table summarizes the quantitative PPE requirements based on [3].
Self-Validating Standard Operating Procedure (SOP)
Every protocol must be a closed-loop system where each step verifies the success of the previous one.
Step 1: Engineering Control Verification
Action: Activate the chemical fume hood.
Validation: Verify the digital airflow monitor reads a face velocity of at least 100 feet per minute (fpm). Do not proceed if the alarm sounds or flow is inadequate[2].
Step 2: PPE Integrity Check
Action: Don appropriate PPE (refer to the matrix above).
Validation: Perform a pneumatic test on your gloves (trap air and squeeze) to check for micro-tears before donning. Ensure splash goggles form a complete, unbroken seal around the eyes.
Step 3: Chemical Transfer
Action: Weigh the 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole using an anti-static weigh boat.
Causality: Halogenated powders can accumulate static charge. Using an anti-static boat prevents the aerosolization of the irritating powder (mitigating the H335 hazard) during transfer.
Step 4: Decontamination & Segregation
Action: Wipe down the balance and spatulas with a compatible solvent (e.g., isopropanol).
Validation: Visually inspect surfaces for residual powder. Dispose of wipes immediately in a designated Halogenated Organic Waste container.
Operational & Spill Response Workflow
Figure 1: Operational logic and spill response workflow for handling halogenated pyrazoles.
Spill Response and Halogenated Disposal Plan
Because 4-Chloro-3-iodo-1-isobutyl-1H-pyrazole contains both chlorine and iodine, its disposal must be strictly managed to comply with environmental regulations and prevent laboratory accidents[2].
Immediate Spill Protocol:
Isolate: Alert nearby personnel and restrict access to the spill area immediately.
Contain: Surround the solid spill with inert absorbent material (e.g., vermiculite or sand) to prevent dispersion. Do not use combustible materials like paper towels for large spills.
Collect: Carefully sweep the material using a non-sparking tool and place it into a compatible, sealable container.
Decontaminate: Wash the affected area with a mild detergent solution, followed by water, to remove residual lipophilic traces.
Disposal Logic:
Segregation: Never mix halogenated waste with non-halogenated solvents (e.g., acetone, ethanol) or active metals (sodium, potassium). Mixing halogenated compounds with active metals can result in violent explosions[2].
Labeling: Clearly label the waste container as "Halogenated Organic Waste - Contains Chloro/Iodo Pyrazole Derivatives."
References
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.[Link]